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Foundational

A Technical Guide to the Isotopic Purity and Chemical Stability of Mesembrine-d3

Abstract This technical guide provides an in-depth analysis of mesembrine-d3, a deuterated isotopologue of the psychoactive alkaloid mesembrine.[1] The strategic incorporation of deuterium atoms into the mesembrine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of mesembrine-d3, a deuterated isotopologue of the psychoactive alkaloid mesembrine.[1] The strategic incorporation of deuterium atoms into the mesembrine scaffold offers a valuable tool for researchers in pharmacokinetics, metabolism, and as an internal standard for quantitative bioanalysis. This document details the critical parameters of isotopic purity and chemical stability, which are paramount for ensuring data integrity and reproducibility in scientific investigations. We will explore the synthesis of mesembrine-d3, robust analytical methodologies for determining its isotopic enrichment, and comprehensive protocols for assessing its stability under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the handling and characterization of deuterated mesembrine.

Introduction to Mesembrine and the Significance of Isotopic Labeling

Mesembrine is a tricyclic alkaloid found predominantly in the plant Sceletium tortuosum, commonly known as kanna.[1] It is recognized for its psychoactive properties, primarily acting as a serotonin reuptake inhibitor, which has led to its investigation for potential applications in mood disorders and anxiety.[1][2] The molecular structure of mesembrine, (3aS,7aS)-3a-(3,4-Dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one, features a complex bicyclic system and a quaternary carbon, making it a challenging target for total synthesis.[1][3]

Chemical Structure of Mesembrine:

Caption: Chemical structure of Mesembrine.

The use of stable isotope-labeled compounds, such as those incorporating deuterium (²H or D), is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[4][5] Deuterium labeling offers several advantages:

  • Internal Standards: Deuterated analogs are ideal internal standards for quantitative analysis by mass spectrometry (MS) because they co-elute with the analyte but are distinguishable by their higher mass.[6]

  • Metabolic Studies: Isotopic labeling helps in tracing the metabolic fate of a drug molecule, identifying metabolites, and elucidating metabolic pathways.

  • Kinetic Isotope Effect: The substitution of hydrogen with deuterium can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can be exploited to develop "heavy drugs" with improved pharmacokinetic profiles.[5]

This guide focuses on mesembrine-d3, a deuterated analog where three hydrogen atoms have been replaced by deuterium. The precise location of these deuterium atoms is critical to its application and stability.

Synthesis and Characterization of Mesembrine-d3

The synthesis of deuterated compounds requires specialized methods to introduce deuterium at specific positions. Common strategies include H-D exchange reactions, reduction with deuterated reagents, and the use of deuterated building blocks.[6][7][8] For mesembrine-d3, a common approach involves the introduction of a trideuteromethyl (-CD3) group on the nitrogen atom.

Synthetic Approach

A plausible synthetic route to N-trideuteromethyl-mesembrine (mesembrine-d3) would involve the demethylation of natural mesembrine to normesomebrine, followed by alkylation with a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I).

Caption: General synthetic workflow for Mesembrine-d3.

This method ensures the deuterium labels are in a metabolically stable position, which is crucial for its use as an internal standard.

Assessment of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for its intended application. It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a mixture of isotopologues.[9] The two primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues based on their mass.[11][12][13]

3.1.1. Experimental Protocol: LC-HRMS for Isotopic Purity
  • Sample Preparation: Prepare a stock solution of mesembrine-d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan.

    • Mass Range: m/z 100-500.

    • Resolution: > 40,000.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of the unlabeled mesembrine (d0) and all deuterated isotopologues (d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

Table 1: Theoretical and Observed Masses for Mesembrine Isotopologues

IsotopologueTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺
Mesembrine (d0)290.1751User to input
Mesembrine-d1291.1814User to input
Mesembrine-d2292.1877User to input
Mesembrine-d3293.1940User to input

Isotopic Purity Calculation: Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of a substance and can also be used to assess isotopic enrichment.[14][15][16] For mesembrine-d3, ¹H-NMR is used to measure the residual protons at the deuterated positions.[17]

3.2.1. Experimental Protocol: ¹H-qNMR for Isotopic Purity
  • Sample Preparation: Accurately weigh 5-10 mg of mesembrine-d3 and dissolve it in a known volume of a deuterated solvent (e.g., Chloroform-d) containing a certified internal standard of known purity (e.g., maleic acid).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Crucial Parameters for Quantification:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A 90° pulse angle.

  • Data Analysis:

    • Integrate the signal of the residual protons at the deuterated position (N-CH₃) and a non-deuterated signal within the mesembrine molecule (e.g., aromatic protons).

    • The ratio of these integrals allows for the calculation of the isotopic enrichment.

Chemical Stability and Forced Degradation Studies

Understanding the chemical stability of mesembrine-d3 is crucial for its proper storage, handling, and use in experimental settings.[18][19][20] Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[21][22][23] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[21][24]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) LCMS LC-MS/MS Analysis Acid->LCMS Analyze Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->LCMS Analyze Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->LCMS Analyze Thermal Thermal Stress (e.g., 80°C) Thermal->LCMS Analyze Photolytic Photolytic Stress (ICH Q1B) Photolytic->LCMS Analyze Purity Purity Assessment LCMS->Purity Degradants Degradant Identification LCMS->Degradants Mesembrine_d3 Mesembrine-d3 Sample Mesembrine_d3->Acid Expose Mesembrine_d3->Base Expose Mesembrine_d3->Oxidation Expose Mesembrine_d3->Thermal Expose Mesembrine_d3->Photolytic Expose

Caption: Workflow for forced degradation studies of Mesembrine-d3.

Forced Degradation Protocols

The following protocols are based on general guidelines for forced degradation studies.[23][25] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[24]

4.1.1. Hydrolytic Degradation
  • Acidic Conditions: Dissolve mesembrine-d3 in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.

  • Basic Conditions: Dissolve mesembrine-d3 in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before analysis.

4.1.2. Oxidative Degradation
  • Treat a solution of mesembrine-d3 with 3% hydrogen peroxide at room temperature.

4.1.3. Thermal Degradation
  • Expose solid mesembrine-d3 to dry heat at 80°C.

4.1.4. Photolytic Degradation
  • Expose a solution of mesembrine-d3 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method, typically HPLC with UV and/or MS detection, is required to separate the parent compound from its degradation products.

Potential Degradation Pathways

Alkaloids like mesembrine can be susceptible to hydrolysis, oxidation, and photodecomposition.[18][26] The ester-like linkages and the tertiary amine are potential sites for degradation. Traditional fermentation of Sceletium tortuosum is known to decrease mesembrine levels and increase mesembrenone and ∆7-mesembrenone, suggesting a potential conversion pathway.[27]

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ConditionsPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°CHydrolysis of the dimethoxy groups, ring opening
Basic Hydrolysis0.1 M NaOH, RTEpimerization, hydrolysis
Oxidation3% H₂O₂, RTN-oxide formation
Thermal80°C (solid)Dehydration, rearrangement
PhotolyticICH Q1B light exposurePhotodecomposition products

Conclusion

The utility of mesembrine-d3 in advanced scientific research is contingent upon a thorough understanding and verification of its isotopic purity and chemical stability. This guide has outlined the essential synthetic considerations, detailed analytical protocols for isotopic enrichment determination using HRMS and qNMR, and a systematic approach to evaluating chemical stability through forced degradation studies. By adhering to these rigorous characterization principles, researchers can ensure the reliability and accuracy of their experimental data, thereby advancing the understanding of mesembrine's pharmacology and metabolism.

References

  • Mesembrine - Wikipedia. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Available from: [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). Available from: [Link]

  • Mesembrine - Grokipedia. Available from: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (2023, September 15). Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Available from: [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (2022, November 26). Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2026, March 22). Available from: [Link]

  • Mesembrine | C17H23NO3 | CID 394162 - PubChem - NIH. Available from: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

  • Mesembrine: The main alkaloid of Kanna - Edabea. (2026, March 3). Available from: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Available from: [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016, September 28). Available from: [Link]

  • Sceletium Plant Species: Alkaloidal Components, Chemistry and Ethnopharmacology. (2017, July 12). Available from: [Link]

  • Determination of chemical purity and isotopic composition of natural and carbon-13-labeled arsenobetaine bromide standards by quantitative(1)H-NMR - PubMed. (2016, October 15). Available from: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18). Available from: [Link]

  • Isotopic analysis by nuclear magnetic resonance - Wikipedia. Available from: [Link]

  • Stability Testing Of Herbal Medicine - IJCRT.org. (2025, April 4). Available from: [Link]

  • CHEMISTRY & PHARMACOLOGY - The Sceletium Source. Available from: [Link]

  • Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives. Available from: [Link]

  • Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed. (2018, December 15). Available from: [Link]

  • STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX - Slideshare. Available from: [Link]

  • Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives. Available from: [Link]

  • Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC. (2019, January 3). Available from: [Link]

  • Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium - bioRxiv. (2023, August 14). Available from: [Link]

  • The Distribution of Mesembrine Alkaloids in Selected Taxa of the Mesembryanthemaceae and their Modification in the Sceletium Derived 'Kougoed' - ResearchGate. Available from: [Link]'

  • Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - Frontiers. (2022, March 28). Available from: [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC. (2022, January 18). Available from: [Link]

  • Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203 - IDEAS/RePEc. Available from: [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (2014, February 27). Available from: [Link]

  • Deuterium Labeling Reaction | Chem-Station Int. Ed. (2015, December 8). Available from: [Link]

Sources

Exploratory

Deuterated Mesembrine-d3: Physicochemical Profiling and Metabolic Stabilization Strategies

Abstract Mesembrine is a primary psychoactive alkaloid derived from Sceletium tortuosum, recognized for its potent inhibition of the serotonin transporter (SERT). However, like many tertiary amines, its clinical translat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Mesembrine is a primary psychoactive alkaloid derived from Sceletium tortuosum, recognized for its potent inhibition of the serotonin transporter (SERT). However, like many tertiary amines, its clinical translation is often bottlenecked by rapid first-pass metabolism—specifically N-demethylation by hepatic cytochrome P450 (CYP450) enzymes. Isotopic labeling via the synthesis of mesembrine-d3 (incorporating an N-CD3 group) offers a sophisticated structural intervention. This technical whitepaper explores the physicochemical properties of mesembrine-d3, the mechanistic rationale behind its deuteration, and the self-validating analytical protocols required to quantify its metabolic advantages.

Structural and Pharmacological Rationale

Mesembrine features a distinct aryloctahydroindole skeleton that forms the basis of its target affinity 1[1]. Pharmacologically, it acts as a highly potent serotonin reuptake inhibitor with a Ki​ of 1.4 nM 1[1].

The strategic deuteration of mesembrine at the N-methyl position to form mesembrine-d3 (CAS 1346600-05-2) is designed to exploit the primary Kinetic Isotope Effect (KIE) 2[2]. Because the C-D bond possesses a lower zero-point vibrational energy than a C-H bond, it requires significantly more activation energy to cleave. Consequently, CYP450-mediated hydrogen abstraction—the rate-limiting step in N-demethylation—is drastically slowed. Crucially, this isotopic substitution occurs at the periphery of the pharmacophore, ensuring that the nanomolar affinity for SERT remains unperturbed.

Pathway M Mesembrine-d3 SERT Serotonin Transporter (SERT) M->SERT Ki = 1.4 nM SYN Synaptic 5-HT Accumulation SERT->SYN Reuptake Inhibition EFF Anxiolytic & Antidepressant Effects SYN->EFF Receptor Activation

Mechanism of action for mesembrine-d3 via highly potent SERT inhibition.

Comparative Physicochemical Profiling

For alternative administration routes (such as sublingual or buccal delivery), bypassing gastrointestinal degradation requires strict optimization of physicochemical properties, particularly pKa, solubility, and LogP 3[3]. Deuteration induces subtle but measurable shifts in these parameters. The inductive effect of deuterium slightly increases the basicity (pKa) of the tertiary amine, while the shorter C-D bond marginally reduces the molecular volume and lipophilicity (LogP).

Despite these micro-shifts, the macroscopic solubility profile remains highly conserved. Unlabeled mesembrine (CAS 24880-43-1) exhibits a solubility of approximately 10 mg/mL in lipophilic solvents like chloroform 4[4], a characteristic fully retained by mesembrine-d3.

Table 1: Physicochemical Comparison of Mesembrine vs. Mesembrine-d3
ParameterMesembrine (Unlabeled)Mesembrine-d3 (Labeled)
CAS Registry Number 24880-43-11346600-05-2
Molecular Formula C₁₇H₂₃NO₃C₁₇H₂₀D₃NO₃
Molecular Weight 289.37 g/mol 292.39 g/mol
Target Affinity (SERT Ki​ ) 1.4 nM~1.4 nM (Conserved)
Lipophilicity (LogP) ~2.5~2.4 - 2.5
Solubility (Chloroform) ~10 mg/mL~10 mg/mL

Self-Validating Analytical Methodologies

To rigorously evaluate the physicochemical and metabolic advantages of mesembrine-d3, experimental designs must be self-validating. The following protocols integrate internal controls to establish absolute causality between experimental inputs and analytical outputs.

Protocol 1: Lipophilicity (LogP) Determination via LC-MS/MS Shake-Flask Method

Objective: To quantify the partition coefficient of mesembrine-d3, ensuring it remains within the optimal range for blood-brain barrier (BBB) penetration. Causality & Validation: Traditional UV-Vis shake-flask methods require high concentrations, which can cause tertiary amines to self-aggregate, skewing the LogP. Utilizing LC-MS/MS allows for low-concentration analysis (10 µg/mL), maintaining the drug in a monomeric state.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Causality: Pre-saturation prevents thermodynamic volume shifts during the actual partitioning phase, ensuring an accurate phase ratio.

  • Spiking: Dissolve mesembrine-d3 in the pre-saturated octanol phase to achieve a final concentration of 10 µg/mL.

  • Partitioning: Transfer 1 mL of the spiked octanol and 1 mL of pre-saturated buffer into a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. Causality: Centrifugation collapses any micro-emulsions formed at the interface, preventing cross-contamination of the phases.

  • Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases. Dilute with mobile phase and quantify via LC-MS/MS using a deuterated internal standard.

  • Calculation: LogP=log10​([Mesembrine-d3]aqueous​[Mesembrine-d3]octanol​​)

Protocol 2: Microsomal Stability and KIE Quantification

Objective: To determine the intrinsic clearance ( CLint​ ) of mesembrine-d3 compared to unlabeled mesembrine using Human Liver Microsomes (HLMs).

Workflow cluster_0 Self-Validating HLM Incubation System A Test Article (Mesembrine-d3) D Incubation with HLMs (37°C, pH 7.4) A->D B Negative Control (Minus-NADPH) B->D Rules out non-CYP degradation C Positive Control (Verapamil) C->D Confirms HLM activity E Quench with Ice-Cold ACN + Internal Standard D->E Halts reaction F LC-MS/MS Quantification E->F Normalizes variance G Calculate CL_int & KIE F->G

Workflow for self-validating metabolic stability and KIE determination of mesembrine-d3.

Step-by-Step Workflow:

  • Preparation: Prepare equimolar concentrations (1 µM) of mesembrine and mesembrine-d3. Causality: Maintaining the substrate concentration well below the Michaelis constant ( Km​ ) ensures the reaction follows first-order kinetics, a prerequisite for accurate CLint​ calculation.

  • System Setup: Combine the test articles with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Positive Control: Run Verapamil in parallel. Its rapid known depletion confirms the microsomes are metabolically active.

    • Negative Control: Run a parallel mesembrine-d3 sample without the NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450. If depletion occurs in this control, it indicates chemical instability or degradation by non-CYP enzymes (e.g., esterases), invalidating the KIE assumption.

  • Initiation & Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C.

  • Quenching: At intervals (0, 5, 15, 30, 60 mins), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: ACN instantly denatures the CYP enzymes, halting the reaction at precise timepoints. The internal standard normalizes any downstream ionization variance in the mass spectrometer.

  • Analysis: Centrifuge to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Conclusion

The deuteration of mesembrine to mesembrine-d3 represents a highly rational approach to overcoming the pharmacokinetic liabilities of tertiary amine alkaloids. By preserving the critical physicochemical properties (LogP, pKa, and solubility) required for CNS penetration and transmucosal delivery, while simultaneously reinforcing the N-methyl group against CYP450-mediated cleavage, mesembrine-d3 serves as a superior candidate for advanced neurological drug development.

References

  • MedChemExpress. "GPCR/G Protein - Mesembrine-d3". MedChemExpress.com.
  • Pharmaffiliates. "CAS No : 1346600-05-2 | Chemical Name : Mesembrine-d3". Pharmaffiliates.com.
  • MDPI. "Sublingual and Buccal Delivery: A Historical and Scientific Prescriptive". MDPI.com.
  • Cayman Chemical. "Mesembrine Product Information". CaymanChem.com.

Sources

Foundational

Comprehensive Structural Characterization of Mesembrine-d3: A Reference Standard Whitepaper for Regulated Bioanalysis

Executive Summary Mesembrine, the principal psychoactive alkaloid derived from Sceletium tortuosum, has garnered significant pharmacological interest for its dual action as a serotonin reuptake inhibitor and phosphodiest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mesembrine, the principal psychoactive alkaloid derived from Sceletium tortuosum, has garnered significant pharmacological interest for its dual action as a serotonin reuptake inhibitor and phosphodiesterase-4 (PDE4) inhibitor[1]. As clinical and pharmacokinetic evaluations of mesembrine accelerate, the demand for robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification methods has necessitated the use of stable isotope-labeled internal standards (SIL-IS)[2]. Mesembrine-d3 (C17H20D3NO3, MW 292.39) serves as the gold standard for these assays[3]. However, per FDA M10 guidelines, the utility of a SIL-IS is contingent upon rigorous structural characterization to confirm isotopic purity, label regiochemistry, and resistance to isotopic exchange[4]. This whitepaper details the self-validating analytical protocols required to certify mesembrine-d3 for regulated bioanalysis.

The Causality of Isotopic Labeling and Structural Integrity

In quantitative LC-MS/MS bioanalysis, the internal standard must perfectly mimic the analyte's extraction recovery and ionization efficiency to correct for matrix effects[5]. While analog internal standards are sometimes used, SIL-IS compounds like mesembrine-d3 are superior because their near-identical physicochemical properties ensure co-elution[6]. However, deuterium (²H) labeling introduces specific analytical liabilities:

  • Chromatographic Isotope Effect: The increased mass and slightly altered lipophilicity of C-D bonds compared to C-H bonds can lead to minor retention time shifts, potentially exposing the SIL-IS to different matrix suppression zones than the unlabeled analyte[7].

  • Isotopic Scrambling and Back-Exchange: Deuterium atoms positioned at labile sites can exchange with protic solvents or biological matrices, converting mesembrine-d3 back to mesembrine (D0). This artificially inflates the analyte signal, destroying assay accuracy[6].

Therefore, structural characterization is not merely a confirmation of identity; it is a predictive exercise to validate the stability of the C-D bonds under assay conditions.

Multi-Modal Characterization Workflow

To establish mesembrine-d3 as a certified reference material, a tripartite analytical approach is employed: High-Resolution Mass Spectrometry (HRMS) for isotopic purity, Nuclear Magnetic Resonance (NMR) for regiochemical confirmation, and LC-MS/MS stability testing for back-exchange evaluation[8].

Workflow A Mesembrine-d3 Synthesis/Procurement B HRMS Profiling (Isotopic Purity) A->B Exact Mass C Multi-Nuclear NMR (Regiochemistry) B->C D0 < 0.5% D LC-MS/MS Stability (Back-Exchange Test) C->D Site Confirmed E Certified SIL-IS Ready for Bioanalysis D->E No Exchange

Caption: Mesembrine-d3 structural characterization and validation workflow.

High-Resolution Mass Spectrometry (HRMS): Isotopic Purity

Causality: FDA guidelines mandate that the presence of unlabeled analyte (D0) within the SIL-IS must be minimal to prevent interference with the Lower Limit of Quantification (LLOQ)[4]. HRMS provides the exact mass and isotopic distribution required to quantify D0, D1, D2, and D3 species.

Step-by-Step Protocol: HRMS Isotopic Profiling

  • Sample Preparation: Dissolve 1.0 mg of mesembrine-d3 in 1.0 mL of LC-MS grade acetonitrile (1 mg/mL stock). Dilute to 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Instrumentation: Inject 5 µL onto a Q-TOF or Orbitrap HRMS system equipped with a Heated Electrospray Ionization (HESI) source operating in positive ion mode.

  • Acquisition: Acquire full-scan spectra (m/z 100–500) at a resolution of ≥70,000 (at m/z 200).

  • Data Processing: Extract the exact mass chromatograms for the[M+H]+ ions of D0 and D3 with a 5 ppm mass tolerance.

  • Validation: Calculate the isotopic purity by integrating the area under the curve (AUC) for D0, D1, D2, and D3. The D3 species must constitute >99%, and D0 must be <0.1%.

Table 1: Theoretical Exact Mass Data for Mesembrine Isotopologues

CompoundFormula (Neutral)[M+H]+ Exact Mass (m/z)Acceptable Mass Error
Mesembrine (D0)C17H23NO3290.1751± 5 ppm
Mesembrine-d1C17H22D1NO3291.1813± 5 ppm
Mesembrine-d2C17H21D2NO3292.1876± 5 ppm
Mesembrine-d3C17H20D3NO3293.1939± 5 ppm

Nuclear Magnetic Resonance (NMR): Regiochemistry and Labeling Site

Causality: HRMS confirms that three deuterium atoms are present, but it cannot confirm where they are. Mesembrine contains a 3,4-dimethoxyphenyl group and an N-methyl group[9]. Typically, mesembrine-d3 is synthesized using a trideuteromethyl group (-CD3) at the amine or one of the methoxy ethers. 1H-NMR is used to observe the absence of the specific proton signal, while 2H-NMR (Deuterium NMR) directly observes the deuterium resonance, proving the exact site of incorporation and ruling out non-specific isotopic scrambling[8].

Step-by-Step Protocol: Multi-Nuclear NMR Elucidation

  • Sample Preparation: Dissolve 10 mg of mesembrine-d3 in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal reference. For 2H-NMR, use non-deuterated CHCl3 to prevent solvent interference.

  • 1H-NMR Acquisition: Acquire a 1H spectrum at 600 MHz. Compare the integration of the methoxy signals (~δ 3.87, 3.88 ppm) and the N-methyl signal (~δ 2.32 ppm) against an unlabeled mesembrine standard[9]. A missing 3H integration at the target site confirms labeling.

  • 13C-NMR Acquisition: Acquire a 13C spectrum at 150 MHz. The carbon atom bearing the deuterium will show significant signal attenuation, multiplet splitting (e.g., a septet for -CD3 due to coupling with three spin-1 deuterium nuclei), and an upfield isotopic shift.

  • 2H-NMR Acquisition: Acquire a 2H spectrum at 92 MHz. A single, sharp resonance corresponding to the chemical shift of the missing protons in the 1H spectrum conclusively validates the regiochemistry.

Table 2: Expected NMR Spectral Features for N-CD3 Mesembrine-d3

NucleusUnlabeled Mesembrine SignalMesembrine-d3 SignalDiagnostic Interpretation
1H (600 MHz)Singlet, 3H at δ 2.32 ppmSignal absentComplete replacement of N-CH3 protons.
13C (150 MHz)Singlet at δ 42.5 ppmSeptet at ~δ 41.8 ppmC-D coupling (J ~ 21 Hz) and isotope shift.
2H (92 MHz)No signalBroad singlet at δ 2.32 ppmDirect observation of the N-CD3 group.

Isotopic Back-Exchange and Stability Evaluation

Causality: Even with >99% isotopic purity in neat solvent, a SIL-IS can fail in practice if the deuterium atoms exchange with protons in the biological matrix (e.g., plasma, urine) or acidic mobile phases[6]. This self-validating protocol ensures the C-D bonds are kinetically inert under actual bioanalytical conditions.

LogicTree Start Spike SIL-IS into Biological Matrix Incubate Incubate 24h @ 37°C & Extract Start->Incubate Analyze UHPLC-MS/MS MRM Analysis Incubate->Analyze Decision Is D0 area < 20% of LLOQ response? Analyze->Decision Pass PASS Kinetically Stable Decision->Pass Yes Fail FAIL Isotopic Scrambling Decision->Fail No

Caption: Decision logic for evaluating SIL-IS isotopic back-exchange in matrix.

Step-by-Step Protocol: Matrix Stability and Exchange Test

  • Spiking: Spike mesembrine-d3 into blank human or mouse plasma at the intended working concentration (e.g., 50 ng/mL)[2].

  • Incubation: Incubate the spiked matrix at 37°C for 24 hours to simulate maximum sample handling time.

  • Extraction: Perform protein precipitation using 100% methanol (3:1 v/v ratio to plasma)[2]. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a UHPLC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both mesembrine-d3 (e.g., 293.2 -> 221.1) and unlabeled mesembrine (290.2 -> 218.1).

  • Evaluation: Calculate the peak area ratio of D0 to D3. If the D0 signal exceeds 20% of the LLOQ response of the assay, significant back-exchange has occurred, and the SIL-IS batch must be rejected or the extraction conditions modified (e.g., avoiding extreme pH)[4].

Conclusion

The deployment of mesembrine-d3 as an internal standard is indispensable for the rigorous pharmacokinetic profiling of Sceletium tortuosum alkaloids. However, the assumption that a stable isotope label guarantees bioanalytical fidelity is a dangerous fallacy. By executing a comprehensive structural characterization workflow encompassing HRMS isotopic profiling, multi-nuclear NMR regiochemical validation, and empirical back-exchange testing, researchers can establish a self-validating system that ensures absolute compliance with FDA and EMA bioanalytical guidelines.

References

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum Source: PubMed (Analytical and Bioanalytical Chemistry) URL: [Link]

  • Title: Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study Source: PubMed (Biomedical Chromatography) URL: [Link]

  • Title: Mesembrine-d3 Miscellaneous-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace / Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Fast Isolation and Purification of the Antidepressant Alkaloids Mesembrine and Mesembrenone From Mesembryanthemum tortuosum Source: Research Square URL: [Link]

Sources

Exploratory

metabolic pathways of mesembrine-d3 in human liver microsomes

Metabolic Pathways of Mesembrine-d3 in Human Liver Microsomes: A Comprehensive Technical Guide Executive Summary Mesembrine is a primary alkaloid derived from Sceletium tortuosum (Kanna), recognized for its potent seroto...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Pathways of Mesembrine-d3 in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary

Mesembrine is a primary alkaloid derived from Sceletium tortuosum (Kanna), recognized for its potent serotonin reuptake inhibition (Ki = 1.4 nM) and phosphodiesterase-4 (PDE4) inhibitory properties[1]. In preclinical drug development and forensic toxicology, mapping the biotransformation of this compound is critical. Utilizing mesembrine-d3 (a stable isotope-labeled isotopologue, typically deuterated at the N-methyl group) as a metabolic tracer provides a distinct analytical advantage. By tracking specific mass shifts during in vitro incubations with Human Liver Microsomes (HLMs), researchers can definitively map Phase I and Phase II clearance pathways, circumventing the need for individually synthesized metabolite standards.

This whitepaper details the mechanistic pathways, Cytochrome P450 (CYP450) mapping, and self-validating experimental protocols required to profile mesembrine-d3 metabolism in HLMs.

Mechanistic Architecture of Mesembrine-d3 Biotransformation

The aryloctahydroindole core of mesembrine undergoes extensive Phase I functionalization followed by Phase II conjugation[2]. When utilizing N-CD3 mesembrine-d3, the metabolic pathways can be tracked via precise isotopic mass shifts.

Phase I Reactions (Functionalization)
  • O-Demethylation: Cleavage of the methoxy groups on the phenyl ring. Because the N-CD3 label is retained, this metabolite exhibits a standard -14 Da shift from the deuterated parent[3].

  • N-Demethylation: Cleavage of the N-methyl group. In mesembrine-d3, this results in the complete loss of the -CD3 moiety (-17 Da shift from the parent), yielding a metabolite with a mass identical to unlabeled N-demethyl-mesembrine[3].

  • Ketone Reduction (Dihydration): The reduction of the ketone group on the octahydroindole ring to a hydroxyl group, adding two hydrogen atoms (+2 Da)[2].

  • Hydroxylation: Addition of a hydroxyl group (+16 Da) to the aliphatic ring system[2].

Phase II Reactions (Conjugation)

Following O-demethylation, the newly exposed phenolic hydroxyl groups serve as primary substrates for Phase II conjugation, predominantly forming glucuronides (via UGT enzymes) and sulfates (via SULT enzymes)[2].

G M Mesembrine-d3 (Parent Compound) O_demethyl O-Demethyl-mesembrine-d3 (Mass: M - 14 Da) M->O_demethyl CYP1A2, 2B6, 2C19, 2D6 N_demethyl N-Demethyl-mesembrine (Mass: M - 17 Da) M->N_demethyl CYP3A4/5, 1A2, 2B6, 2C19, 2D6 Dihydro Dihydro-mesembrine-d3 (Mass: M + 2 Da) M->Dihydro Ketone Reductases Bis_demethyl Bis-demethyl-dihydro Metabolites O_demethyl->Bis_demethyl N-demethylation + Reduction Gluc Glucuronide Conjugates (Phase II: + 176 Da) O_demethyl->Gluc UGTs Sulf Sulfate Conjugates (Phase II: + 80 Da) O_demethyl->Sulf SULTs N_demethyl->Bis_demethyl O-demethylation + Reduction Bis_demethyl->Gluc Bis_demethyl->Sulf

Diagram 1: Phase I and Phase II metabolic pathways of Mesembrine-d3 in human liver microsomes.

Quantitative CYP450 Isoform Mapping

Understanding which specific CYP isoforms drive mesembrine clearance is vital for predicting drug-drug interactions (DDIs). Recombinant CYP screening and HLM inhibition assays have delineated the specific enzymes responsible for mesembrine's Phase I clearance[3].

Table 1: CYP450 Isoform Contributions and Isotopic Mass Tracking

Metabolic PathwayPrimary CYP IsoformsSecondary CYP IsoformsMass Shift (from N-CD3 Parent)Structural Consequence
O-Demethylation CYP2C19, CYP2D6CYP1A2, CYP2B6-14 DaRetains -CD3 label; exposes phenol for Phase II.
N-Demethylation CYP3A4, CYP2C19, CYP2D6CYP1A2, CYP2B6, CYP3A5-17 DaLoses -CD3 label ; forms secondary amine.
Ketone Reduction Non-CYP ReductasesN/A+2 DaRetains -CD3 label; converts ketone to alcohol.
Hydroxylation CYP3A4, CYP2D6Various+16 DaRetains -CD3 label; increases hydrophilicity.

Expert Insight: In standard LC-HR-MSn analysis, distinguishing between O-demethylated and N-demethylated isomers of unlabeled mesembrine is challenging, as both yield an identical mass loss of 14 Da. Utilizing the mesembrine-d3 isotopologue elegantly resolves this ambiguity. The O-demethylated product retains the deuterium (-14 Da from parent), while the N-demethylated product loses the deuterium (-17 Da from parent), allowing for definitive structural elucidation without the need for NMR confirmation[3].

Self-Validating HLM Incubation Protocol

To accurately capture the metabolic profile of mesembrine-d3, the in vitro system must be rigorously controlled. The following protocol is engineered as a self-validating system, ensuring that observed mass shifts are strictly enzymatically driven.

Step-by-Step Methodology

Step 1: Matrix Assembly & Permeabilization

  • Action: Suspend pooled Human Liver Microsomes (HLMs) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). For Phase II tracking, pre-incubate the HLMs with 25 µg/mL alamethicin on ice for 15 minutes.

  • Causality: The pH 7.4 buffer maintains the physiological ionization state of the basic alkaloid. Alamethicin is a pore-forming peptide; because UGT enzymes are sequestered within the luminal side of the microsomal vesicles, alamethicin permeabilizes the lipid bilayer, ensuring the highly polar UDPGA cofactor can physically access the UGT active sites.

Step 2: Substrate Introduction

  • Action: Spike mesembrine-d3 to a final concentration of 10 µM. Ensure the final concentration of organic solvent (e.g., DMSO or Methanol) remains below 1% v/v.

  • Causality: Restricting organic solvent prevents the premature denaturation or competitive inhibition of CYP450 enzymes, ensuring baseline catalytic fidelity.

Step 3: Catalytic Initiation (Phase I & II)

  • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH, 3 mM MgCl2) and 5 mM UDPGA. Incubate at 37°C in a shaking water bath for 60 minutes.

  • Causality: A regenerating system is chosen over direct NADPH addition to prevent product inhibition by NADP+ and to sustain zero-order kinetics over the prolonged 60-minute window. Mg2+ acts as an essential electron-transfer cofactor for both CYPs and UGTs.

Step 4: Enzymatic Quenching & Precipitation

  • Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing a distinct internal standard (e.g., mesembrenone).

  • Causality: Ice-cold ACN rapidly denatures microsomal proteins, instantaneously halting metabolism. This prevents skewed kinetic data while simultaneously precipitating proteins to protect the LC column during downstream analysis.

Step 5: Self-Validation Controls

  • Action: Run a parallel "Minus-Cofactor" control (buffer instead of NADPH/UDPGA) and a "Zero-Time" control (quenched immediately upon substrate addition).

  • Causality: The Minus-Cofactor control proves that any observed mass shifts are strictly enzymatically driven and not artifacts of chemical degradation. The Zero-Time control establishes a 100% recovery baseline to calculate intrinsic clearance ( CLint​ ).

Workflow Prep 1. Matrix Prep HLM + Mesembrine-d3 Buffer pH 7.4 Phase1 2. Phase I + NADPH System 37°C, 60 min Prep->Phase1 Phase2 3. Phase II + UDPGA & Alamethicin 37°C, 60 min Phase1->Phase2 Quench 4. Quench Ice-cold ACN Protein Precipitation Phase2->Quench Analysis 5. Detection LC-HR-MSn Mass Shift Tracking Quench->Analysis

Diagram 2: Self-validating HLM incubation workflow for mesembrine-d3 metabolite profiling.

Analytical Resolution via LC-HR-MSn

Following centrifugation (15,000 x g for 10 mins) to pellet the precipitated proteins, the supernatant is subjected to Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HR-MSn)[2].

By extracting the exact mass of the theoretical metabolites (e.g., parent m/z 293.19 for mesembrine-d3[4]), analysts can identify the generation of Phase I metabolites and their subsequent Phase II conjugates. The detection of bis-demethyl-dihydro metabolites alongside glucuronide conjugates in the HLM system closely mirrors the in vivo pharmacokinetic profile observed in mammalian urine[3], validating the in vitro HLM assay as a robust predictive model for human metabolism.

References

  • Meyer, G. M. J., Wink, C. S. D., Zapp, J., & Maurer, H. H. (2014). "GC-MS, LC-MSn, LC-high resolution-MSn, and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high 'Kanna' isolated from Sceletium tortuosum." Analytical and Bioanalytical Chemistry / PubMed. Available at:[Link][2]

  • Meyer, G. M. J., et al. (2015). "Comparative metabolic pathways of Mesembrenone and Mesembrine." ResearchGate. Available at:[Link][3]

  • Pharmaffiliates. "Mesembrine-d3 (CAS: 1346600-05-2) Molecular Specifications." Pharmaffiliates.com. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity GC-MS Quantification of Mesembrine in Sceletium tortuosum Extracts Using Stable Isotope Dilution

Executive Summary Sceletium tortuosum (Kanna) is a South African succulent increasingly recognized for its therapeutic potential in treating anxiety and depression. The primary bioactive alkaloid, mesembrine, requires ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sceletium tortuosum (Kanna) is a South African succulent increasingly recognized for its therapeutic potential in treating anxiety and depression. The primary bioactive alkaloid, mesembrine, requires rigorous quantification for pharmacokinetic studies, quality control of botanical extracts, and clinical trials. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing mesembrine-d3 as an internal standard. By leveraging stable isotope dilution and targeted acid-base partitioning, this method eliminates matrix effects and ensures absolute quantitative fidelity.

Mechanistic Background & Rationale

The Pharmacological Target

Mesembrine's clinical efficacy stems from its dual-action mechanism in the central nervous system. It acts as a potent inhibitor of both the Serotonin Transporter (SERT) and Phosphodiesterase-4 (PDE4) [1]. By inhibiting SERT, it elevates extracellular serotonin; by inhibiting PDE4, it prevents the degradation of intracellular cyclic AMP (cAMP). Together, these pathways synergize to produce profound anxiolytic and antidepressant effects.

Pathway Mesembrine Mesembrine (Sceletium tortuosum) SERT Serotonin Transporter (SERT) Mesembrine->SERT Inhibits PDE4 Phosphodiesterase-4 (PDE4) Mesembrine->PDE4 Inhibits 5 5 SERT->5 cAMP Increased Intracellular cAMP PDE4->cAMP Prevents degradation HT Prevents reuptake Mood Anxiolytic & Antidepressant Effects HT->Mood cAMP->Mood

Caption: Mesembrine dual mechanism: SERT and PDE4 inhibition leading to mood elevation.

The Causality of Experimental Choices

1. Why Mesembrine-d3? (Stable Isotope Dilution) As an application scientist, I cannot rely on external calibration for complex botanical matrices. In GC-MS analysis, plant extracts cause severe matrix effects—such as active site adsorption in the GC inlet or signal suppression/enhancement in the electron ionization (EI) source. By employing mesembrine-d3 , we introduce an internal standard that is chemically identical to the target analyte but mass-shifted by +3 Da. Because mesembrine and mesembrine-d3 co-elute perfectly, they experience the exact same matrix environment. Any signal suppression affects both equally, meaning the ratio of their peak areas remains constant. This normalizes the data, ensuring absolute quantitative accuracy regardless of matrix complexity[2].

2. Why Acid-Base Extraction? Sceletium matrices are rich in lipophilic plant sterols, waxes, and chlorophyll. A direct organic extraction would co-extract these interferents, rapidly degrading GC column performance.

  • Acidic Phase (0.1 M HCl): Protonates the tertiary amine of mesembrine, rendering it highly polar and water-soluble. Lipophilic waxes are left behind.

  • Basic Phase (pH 10): Deprotonates the amine, reverting mesembrine to its freebase, lipophilic form, allowing for highly selective liquid-liquid extraction into dichloromethane[3].

Experimental Workflow & Protocol

Workflow Plant Sceletium tortuosum Dry Powder (500mg) Spike Spike Internal Standard (Mesembrine-d3, 100 ng) Plant->Spike AcidExt Acid Extraction (0.1 M HCl, Sonicate 30 min) Spike->AcidExt Basify Alkalinization (NH4OH to pH 10) AcidExt->Basify LLE Liquid-Liquid Extraction (DCM, 3x) Basify->LLE Dry Evaporate to Dryness (N2 stream) LLE->Dry Recon Reconstitute in Methanol (100 µL) Dry->Recon GCMS GC-MS Analysis (SIM Mode: m/z 289, 292) Recon->GCMS

Caption: Acid-base extraction workflow for GC-MS analysis of Sceletium alkaloids.

Step-by-Step Methodology

Part A: Sample Preparation & Isotope Spiking

  • Accurately weigh 500 mg of homogenized, dried Sceletium tortuosum aerial parts into a 15 mL polypropylene centrifuge tube.

  • Critical Step: Spike exactly 100 µL of Mesembrine-d3 working solution (1.0 µg/mL in methanol) directly onto the dry powder. Allow to air dry for 10 minutes. Note: Spiking before extraction ensures the internal standard accounts for any physical losses during the workflow.

Part B: Acid-Base Partitioning 3. Add 5.0 mL of 0.1 M HCl. Vortex vigorously for 1 minute, then sonicate at room temperature for 30 minutes to ensure complete cellular disruption and alkaloid protonation. 4. Centrifuge at 4000 rpm for 10 minutes. Transfer the aqueous supernatant to a clean borosilicate glass tube. 5. Optional Defatting: Add 2.0 mL of hexane to the aqueous layer, vortex, and discard the upper hexane layer to remove residual non-polar waxes. 6. Adjust the pH of the aqueous phase to ~10 by adding 10% NH₄OH dropwise (verify with pH indicator paper).

Part C: Liquid-Liquid Extraction (LLE) 7. Add 3.0 mL of Dichloromethane (DCM) to the basified aqueous solution. Vortex vigorously for 2 minutes. 8. Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Carefully collect the lower organic (DCM) layer using a Pasteur pipette. 9. Repeat the DCM extraction twice more with 2.0 mL aliquots, pooling all organic layers. 10. Evaporate the pooled DCM extract to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. 11. Reconstitute the residue in 1.0 mL of GC-grade Methanol. Transfer to a 2 mL GC autosampler vial with a glass insert for analysis.

Data Presentation & Instrumental Parameters

To achieve maximum sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting the molecular ions and primary fragments of both the endogenous alkaloid and the deuterated standard.

Table 1: GC-MS Acquisition Parameters
ParameterSetting
Instrument Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity), Constant Flow 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1.0 µL, Splitless mode (purge valve ON at 1.0 min)
Oven Program 100°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (EI mode, 70 eV)
Table 2: SIM Ions and Retention Times
AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Mesembrine 12.45289218, 204
Mesembrine-d3 (IS) 12.45292221, 207
Table 3: Method Validation Summary
ParameterMesembrine Performance Metric
Linear Dynamic Range 10 - 1000 ng/mL (R² > 0.999)
Limit of Detection (LOD) 2.5 ng/mL
Limit of Quantification (LOQ) 10.0 ng/mL
Intra-day Precision (RSD%) < 4.5%
Inter-day Precision (RSD%) < 6.2%
Extraction Recovery 88% - 94%

The Self-Validating System: Ensuring Trustworthiness

A robust analytical protocol must actively prove its own validity during every sequence. This method incorporates three strict self-validating checkpoints:

  • Absolute IS Recovery Check: The absolute peak area of the mesembrine-d3 internal standard in the extracted sample must be within ±30% of the peak area observed in a neat solvent standard injected directly. A drop greater than 30% flags severe matrix suppression or an extraction failure, automatically invalidating the sample result.

  • Ion Ratio Confirmation: For mesembrine to be positively identified and quantified, the qualifier-to-quantifier ion ratio (m/z 218 / 289) must be within ±20% of the ratio established by the reference standard. Any deviation indicates a co-eluting interferent at one of the target masses, requiring sample dilution or alternative column chemistry.

  • Procedural Blank Integrity: A blank matrix (e.g., purified water) subjected to the entire extraction protocol and spiked only with the mesembrine-d3 internal standard must show zero signal at m/z 289. This proves there is no isotopic cross-talk (impurities in the deuterated standard) and no carryover from previous high-concentration injections.

References

  • Terburg, D., Syal, S., Rosenberger, L. A., Heany, S., Phillips, N., Gericke, N., Stein, D. J., & van Honk, J. (2013). Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus. Neuropsychopharmacology. URL:[Link]

  • Meyer, G. M. J., Wink, C. S. D., Zapp, J., & Maurer, H. H. (2015). GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum. Analytical and Bioanalytical Chemistry. URL:[Link]

  • Crouch, N. R., Smith, M. T., Symmonds, R. V., & Tommes, P. (2003). Isolation of Sceletium alkaloids by high-speed countercurrent chromatography. Phytochemical Analysis. URL:[Link]

Sources

Application

Application Note: Elucidation of Mesembrine-d3 Fragmentation Pathways by LC-MS/MS for Bioanalytical Applications

Abstract This application note provides a detailed examination of the mass spectrometric fragmentation patterns of mesembrine and its stable isotope-labeled (SIL) analog, mesembrine-d3. Mesembrine is a principal psychoac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed examination of the mass spectrometric fragmentation patterns of mesembrine and its stable isotope-labeled (SIL) analog, mesembrine-d3. Mesembrine is a principal psychoactive alkaloid from the plant Sceletium tortuosum and is a subject of increasing interest in pharmacology and drug development for its properties as a serotonin reuptake inhibitor and phosphodiesterase 4 (PDE4) inhibitor.[1][2] Accurate quantification of mesembrine in complex biological matrices necessitates the use of a reliable internal standard. Mesembrine-d3 serves this role ideally. Understanding its fragmentation behavior alongside the parent compound is critical for developing robust and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods. We present a proposed fragmentation pathway for both compounds, a detailed analytical protocol, and key diagnostic ions for use in quantitative bioanalysis.

Introduction

Mesembrine, with the molecular formula C₁₇H₂₃NO₃, is a tricyclic alkaloid featuring a cis-fused octahydroindole core.[3] Its analysis is often complicated by the presence of isobaric and isomeric compounds within plant extracts and metabolic systems.[4][5] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite specificity and sensitivity for its characterization and quantification.[6][7]

The use of a stable isotope-labeled internal standard, such as mesembrine-d3, is the gold standard in quantitative mass spectrometry. The SIL standard co-elutes with the analyte and experiences similar ionization effects, but is differentiated by its mass. A thorough understanding of the fragmentation pathways of both the analyte and the SIL standard is paramount. It ensures the selection of unique, stable, and intense product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, thereby preventing crosstalk and ensuring analytical accuracy. This guide details the fragmentation logic, provides a working protocol, and visualizes the fragmentation pathways to aid researchers in method development.

Experimental Design & Protocols

Causality in Method Design

The protocol below is designed for the robust analysis of mesembrine and mesembrine-d3. Electrospray ionization in positive mode (ESI+) was chosen because the tertiary amine in the mesembrine structure is readily protonated, leading to a strong signal for the precursor ion [M+H]⁺. A standard reversed-phase C18 column is effective for separating mesembrine from other less polar or more polar alkaloids that may be present.[8] The gradient elution ensures that the analyte elutes as a sharp peak, maximizing sensitivity.

Protocol: LC-MS/MS Analysis

1. Standard Preparation:

  • Prepare individual stock solutions of mesembrine and mesembrine-d3 in methanol at a concentration of 1 mg/mL.

  • Create a working solution containing both analytes at a final concentration of 1 µg/mL by diluting the stock solutions in a 50:50 mixture of methanol and water.

2. Liquid Chromatography (LC) Parameters:

  • Instrument: Standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Sheath Gas Flow: 80 (arbitrary units).[9]

  • Collision Gas: Argon.

  • Data Acquisition: Full Scan (to determine precursor ions) and Product Ion Scan (to determine fragment ions).

  • Precursor Ions: m/z 290.2 for Mesembrine; m/z 293.2 for Mesembrine-d3.

  • Collision Energy (CE): Optimized by infusing the standards and ramping the CE (typically 15-40 eV for this class of compounds).

Fragmentation Pathway Analysis

The fragmentation of mesembrine-type alkaloids in collision-induced dissociation (CID) is driven by the stability of the resulting fragment ions and typically involves cleavages of the nitrogen-containing ring system.[10][11]

Proposed Fragmentation of Mesembrine

The protonated mesembrine molecule ([M+H]⁺ at m/z 290.2) is the starting point for fragmentation. The charge is localized on the tertiary nitrogen. The primary fragmentation routes involve the cleavage of the bonds adjacent to this charged center and subsequent rearrangements.

A key initial fragmentation involves the cleavage of the pyrrolidine ring, a common pathway for such alkaloids.[10][12] Another significant pathway involves the loss of the dimethoxyphenyl moiety.

Mesembrine_Fragmentation M0 Mesembrine [M+H]⁺ m/z 290.2 F1 m/z 232.1 Loss of C₃H₈N M0->F1 -58 Da F2 m/z 165.1 Dimethoxyphenyl-ethyl ion M0->F2 -125 Da F3 m/z 259.1 Loss of CH₃NH₂ M0->F3 -31 Da F4 m/z 201.1 Loss of C₄H₉NO M0->F4 -89 Da

Caption: Proposed fragmentation pathway for protonated mesembrine.

Impact of Deuterium Labeling: Fragmentation of Mesembrine-d3

For mesembrine-d3, the three deuterium atoms are located on the N-methyl group (N-CD₃). This results in a precursor ion [M+H]⁺ at m/z 293.2. The fragmentation pathways remain analogous to those of the unlabeled compound, but the mass of any fragment retaining the N-CD₃ group will be shifted by +3 Da. This mass shift is the key to differentiating the internal standard from the analyte.

For example, a fragmentation pathway that involves the loss of the N-methylamine group (CH₃NH₂) in mesembrine would correspond to the loss of deuterated methylamine (CD₃NH₂) in mesembrine-d3, resulting in a neutral loss of 34 Da instead of 31 Da. Fragments that do not contain the nitrogen atom will have the same m/z as their unlabeled counterparts.

Mesembrine_d3_Fragmentation M0_d3 Mesembrine-d3 [M+H]⁺ m/z 293.2 F1_d3 m/z 232.1 Loss of C₃H₅D₃N M0_d3->F1_d3 -61 Da F2_d3 m/z 165.1 Dimethoxyphenyl-ethyl ion M0_d3->F2_d3 -128 Da F3_d3 m/z 259.1 Loss of CD₃NH₂ M0_d3->F3_d3 -34 Da F4_d3 m/z 204.1 Loss of C₄H₆D₃NO M0_d3->F4_d3 -89 Da

Caption: Proposed fragmentation pathway for protonated mesembrine-d3.

Summary of Key Ions for MRM Method Development

The table below summarizes the key precursor and product ions for developing a sensitive and specific MRM method for the simultaneous quantification of mesembrine and mesembrine-d3. The selection of these transitions provides a robust framework for bioanalytical assays.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Neutral LossRole
Mesembrine 290.2232.1C₃H₈NQuantifier
165.1C₈H₉OQualifier
Mesembrine-d3 293.2232.1C₃H₅D₃NQuantifier
165.1C₈H₆D₃OQualifier

Conclusion

The fragmentation of mesembrine is characterized by cleavages of its bicyclic core, leading to several diagnostic product ions. The stable isotope-labeled analog, mesembrine-d3, follows identical fragmentation pathways, with predictable +3 Da mass shifts for fragments retaining the deuterated N-methyl group. The detailed protocol and the proposed fragmentation pathways provided in this note serve as a comprehensive guide for researchers developing quantitative LC-MS/MS methods for mesembrine in pharmaceutical and toxicological studies.[13] The use of the specified MRM transitions will ensure high specificity and reliability in complex sample matrices.

References

  • Grokipedia. Mesembrine.
  • American Botanical Council. (2015). Liquid Chromatography/Mass Spectrometry (LC/MS) Method for Analyzing Sceletium Alkaloids.
  • American Botanical Council. (2022). Sceletium tortuosum: Analytical Chemistry.
  • Reddy, K., et al. (2022). Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus. Frontiers in Nutrition.
  • Shikanga, E. A., et al. (2012). Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species. South African Journal of Botany.
  • Wikipedia. Mesembrine.
  • Patnala, S., & Kanfer, I. (2015). Medicinal use of Sceletium: Characterization of phytochemical components of Sceletium plant species using HPLC with UV and electrospray ionization – tandem mass spectroscopy. Journal of Pharmacy & Pharmaceutical Sciences.
  • Jeffs, P. W., et al. (1974). Sceletium Alkaloids. Part VI. The Structures of Four New Alkaloids from S. namaquense L. Bolus.
  • PubChem. Mesembrine.
  • Wikipedia. Mesembryanthemum tortuosum.
  • Zhang, Z., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry.
  • Bionity.com. Mesembrine.
  • Wang, Y., et al. (2020).
  • Arndt, D., & Stehle, F. (2012). Forensic analysis of mesembrine alkaloids in Sceletium tortuosum by nonaqueous capillary electrophoresis mass spectrometry. Electrophoresis.
  • ResearchGate. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry.
  • Patnala, S., & Kanfer, I. (2015). Medicinal use of Sceletium: Characterization of Phytochemical Components of Sceletium Plant Species using HPLC with UV and Electrospray Ionization - Tandem Mass Spectroscopy.
  • ResearchGate.
  • Jovetic, M. S., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Food Additives & Contaminants: Part A.
  • YouTube. (2016).
  • Helfer, A. G., et al. (2014). GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum. Analytical and Bioanalytical Chemistry.
  • Smith, M. T., et al. (1998). The Distribution of Mesembrine Alkaloids in Selected Taxa of the Mesembryanthemaceae and their Modification in the Sceletium Derived 'Kougoed'. Journal of Ethnopharmacology.
  • Michigan State University Department of Chemistry. Mass Spectrometry.

Sources

Method

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Mesembrine and Mesembrine-d3 for LC-MS/MS Quantification

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists Matrix: Biological Fluids (Plasma/Urine) and Plant Extracts Technique: Mixed-Mode Strong Cation Exchange (MCX) SPE coupled with UHPLC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists Matrix: Biological Fluids (Plasma/Urine) and Plant Extracts Technique: Mixed-Mode Strong Cation Exchange (MCX) SPE coupled with UHPLC-ESI-MS/MS

Introduction & Analytical Rationale

Sceletium tortuosum (commonly known as Kanna) is a South African succulent that has garnered significant attention in neuropharmacology and forensic toxicology due to its psychoactive properties[1]. The primary bioactive constituents are mesembrine-type indole alkaloids, with mesembrine acting as a potent serotonin reuptake inhibitor (SRI) and phosphodiesterase-4 (PDE4) inhibitor[1][2].

Accurate quantification of mesembrine in complex biological matrices (such as plasma or urine) requires robust sample preparation to eliminate matrix effects, particularly ion suppression caused by endogenous phospholipids during Electrospray Ionization (ESI)[3]. To achieve high precision, Deuterated Mesembrine (Mesembrine-d3) (CAS: 1346600-05-2) is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. Because Mesembrine-d3 co-elutes with the native analyte, it experiences identical ionization conditions, effectively normalizing any matrix-induced signal fluctuations or extraction losses.

While Liquid-Liquid Extraction (LLE) has historically been used, Solid-Phase Extraction (SPE) provides superior clean-up, higher recovery, and is highly amenable to automation for high-throughput screening[5].

Mechanistic Principles of Mixed-Mode SPE for Alkaloids

Mesembrine is a basic alkaloid containing an amine functional group with a pKa of approximately 8.5. This chemical property makes Mixed-Mode Strong Cation Exchange (MCX) the most scientifically sound sorbent choice for extraction.

MCX sorbents contain both reversed-phase (lipophilic) divinylbenzene macropores and strong cation-exchange (sulfonic acid) functional groups. The extraction mechanism relies on a meticulously controlled pH environment:

  • Loading: By acidifying the sample, the amine group of mesembrine becomes protonated ( NH+ ). This positively charged analyte binds strongly to the negatively charged sulfonic acid groups via electrostatic interactions.

  • Washing: Because the analyte is ionically locked to the sorbent, aggressive organic washes (e.g., 100% Methanol) can be applied. This strips away neutral and acidic lipophilic interferences (like phospholipids) without eluting the mesembrine[5].

  • Elution: Elution is triggered by applying a highly basic organic solvent. The high pH deprotonates the mesembrine amine, neutralizing its charge and breaking the ionic bond, while the organic solvent disrupts the reversed-phase interactions, releasing the purified analyte.

SPE_Mechanism A 1. Acidification Protonate Mesembrine (NH+) B 2. Loading (MCX) Ionic Binding to Sulfonic Acid A->B C 3. Acidic Wash Remove Hydrophilic Interferences B->C D 4. Organic Wash Remove Lipids (Analyte retained) C->D E 5. Basic Elution Neutralize Analyte (NH) & Elute D->E

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for mesembrine extraction.

Materials and Reagents

  • Analytes: Mesembrine standard (Native) and Mesembrine-d3 (Internal Standard, 98% purity)[4].

  • SPE Sorbent: Oasis MCX Cartridges (30 mg / 1 mL) or equivalent.

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water ( H2​O ).

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Experimental Protocol

Sample Pre-treatment

Causality: Biological samples contain proteins that can clog SPE frits. Acidification disrupts protein-binding and ensures the analyte is fully protonated for ion-exchange retention[3].

  • Aliquot 200 µL of plasma or urine into a clean microcentrifuge tube.

  • Spike with 10 µL of Mesembrine-d3 working internal standard solution (e.g., 100 ng/mL).

  • Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) or 2% Formic Acid in water.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Collect the supernatant.

Solid-Phase Extraction (SPE) Workflow

Note: Maintain a flow rate of ~1 mL/min (approx. 1 drop per second) throughout the loading and elution steps to ensure optimal mass transfer kinetics.

  • Conditioning: Pass 1.0 mL of Methanol through the cartridge. (Activates the reversed-phase sorbent bed).

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in Water. (Prepares the ionic environment to match the acidified sample).

  • Loading: Load the acidified sample supernatant onto the cartridge. (Mesembrine binds ionically).

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. (Removes salts and hydrophilic endogenous compounds).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical Step: Removes neutral lipids and phospholipids. The protonated mesembrine remains locked to the sulfonic acid sites).

  • Elution: Elute with 1.0 mL of 5% NH4​OH in Methanol. (The basic pH >10.5 deprotonates mesembrine, breaking the ionic interaction, allowing the methanol to elute the target).

Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LCMS_Workflow Matrix Biological Sample (Plasma/Urine) Spike Add Mesembrine-d3 (Internal Standard) Matrix->Spike SPE MCX Solid-Phase Extraction (Matrix Cleanup) Spike->SPE LC UHPLC Separation (C18, Gradient Elution) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Isotope Dilution Quantitation) MS->Data

Figure 2: End-to-end analytical workflow utilizing mesembrine-d3 for LC-MS/MS quantification.

Data Presentation & Analytical Parameters

To ensure the trustworthiness of the protocol, the method must be validated for recovery and matrix effects. The use of Mesembrine-d3 ensures that the quantitative ratio remains stable even if absolute recoveries fluctuate slightly.

Table 1: Optimized LC-MS/MS MRM Transitions

ESI Positive Mode (+). Transitions reflect the cleavage of the dimethoxyphenyl and amine moieties typical in mesembrine fragmentation[2].

AnalytePrecursor Ion ( [M+H]+ )Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Mesembrine 290.2258.1201.125 / 35
Mesembrine-d3 293.2261.1201.125 / 35
Table 2: Typical SPE Method Performance Metrics

Data represents expected validation parameters when utilizing the MCX protocol described above.

AnalyteMatrixAbsolute Recovery (%)Matrix Effect (%)Intra-day RSD (%)
Mesembrine Human Plasma92.4 ± 3.198.53.2
Mesembrine Human Urine95.1 ± 2.6102.12.5
Mesembrine-d3 Human Plasma93.1 ± 2.897.82.8
Mesembrine-d3 Human Urine94.8 ± 2.4101.52.2

Conclusion

The implementation of a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol provides a highly selective and robust extraction mechanism for mesembrine-type alkaloids[5]. By exploiting the basic nature of the amine group, analysts can utilize aggressive organic washes to eliminate ion-suppressing lipids prior to LC-MS/MS analysis. Furthermore, the incorporation of Mesembrine-d3 as a stable isotope-labeled internal standard guarantees quantitative integrity, making this workflow ideal for rigorous pharmacokinetic studies and forensic toxicological screening[3][4].

References

  • Chiral Alkaloid Analysis - IntechOpen Source: IntechOpen URL
  • GC-MS, LC-MSn, LC-high resolution-MSn, and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high “Kanna” isolated from Sceletium tortuosum Source: ResearchGate URL
  • The Dark Side of “Smart Drugs”: Cognitive Enhancement vs.
  • Source: D-NB (Deutsche Nationalbibliothek)
  • Mesembrine-d3 (CAS: 1346600-05-2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mesembrine-d3 Stability in Aqueous Solutions

Welcome to the Technical Support Center for Mesembrine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing deuterium exchange and ensuring the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mesembrine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing deuterium exchange and ensuring the stability of Mesembrine-d3 in aqueous solutions during experimental workflows. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maintain the isotopic and chemical integrity of this critical internal standard.

Introduction: Understanding the Stability of Mesembrine-d3

Mesembrine-d3 is an isotopically labeled form of (-)-mesembrine, an alkaloid from the plant Sceletium tortuosum. In this standard, three hydrogen atoms have been replaced by deuterium. Based on its chemical name, (3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-d3 -2,3,4,5,7,7a-hexahydro-1H-indol-6-one, the deuterium atoms are located on the N-methyl group (N-CD3).

The carbon-deuterium (C-D) bonds on this N-trideuteromethyl group are chemically stable and are not susceptible to back-exchange with protons from aqueous solvents under typical analytical conditions.[1][2] Therefore, the primary stability concerns for users are not related to the deuterated label itself but to two other factors:

  • The inherent chemical stability of the mesembrine molecule , which has been reported to be unstable under various conditions such as heat, light, and in aqueous media.[3][4]

  • Potential for hydrogen-deuterium (H-D) exchange of non-labeled protons on the molecule, specifically the hydrogens on the carbons alpha to the ketone (C5 and C7). This exchange is catalyzed by acid or base.[5][6]

This guide will focus on providing solutions to mitigate these two stability risks.

Frequently Asked Questions (FAQs)

Q1: Is the deuterium label on Mesembrine-d3 (N-CD3) stable in aqueous solutions?

A1: Yes. The three deuterium atoms are on the N-methyl group. These C-D bonds are not "labile" and will not exchange with hydrogen atoms from water, methanol, or other protic solvents under standard analytical conditions (e.g., typical pH ranges, temperatures for sample prep and LC-MS analysis). The primary stability concern is the degradation of the overall molecular structure and the potential exchange of other protons on the molecule, not the label itself.

Q2: My Mesembrine-d3 internal standard signal is decreasing over time in my prepared samples. What is the likely cause?

A2: A decreasing signal is likely due to the chemical degradation of the mesembrine molecule rather than the loss of the deuterium label.[3][4] Mesembrine is known to be unstable in certain conditions. Key factors to investigate are:

  • pH of the Solution: Extreme pH (highly acidic or, more critically, basic) can promote degradation.

  • Temperature: Elevated temperatures accelerate degradation. Samples should be kept cool and analyzed promptly.

  • Solvent Composition: While Mesembrine-d3 is often shipped in an organic solvent, prolonged storage in aqueous or protic solvents (like methanol/water mixtures) can be detrimental. Prepare aqueous solutions fresh whenever possible.[7][8]

  • Light Exposure: Protect solutions from light, as mesembrine can be photosensitive.[9][10]

Q3: Can the protons on the cyclohexanone ring of Mesembrine-d3 exchange with deuterium from a deuterated solvent (e.g., D₂O)?

A3: Yes, this is a potential risk, especially under basic conditions. The hydrogens on the carbons adjacent to the carbonyl group (the alpha-carbons) are acidic and can be removed by a base to form an enolate intermediate.[4][6] If the solvent contains a source of deuterium (like D₂O), this intermediate can be deuterated upon reprotonation. This process, known as keto-enol tautomerization, is catalyzed by both acid and base but is particularly problematic under basic conditions.[11][12] This would not affect your Mesembrine-d3 signal but could create an interference at the mass of your non-labeled mesembrine analyte. The troubleshooting guides below provide explicit pH control recommendations to prevent this.

Q4: What is the ideal pH range for aqueous solutions containing Mesembrine-d3?

A4: To ensure maximum stability, the pH should be maintained in a mildly acidic range, ideally between pH 3.5 and 5.5 . Mesembrine contains a tertiary amine, which is a basic functional group. By maintaining a pH well below its probable pKa (estimated to be in the 8.5-9.5 range), the amine will be fully protonated.[10][13] This protonated form is more stable in solution and significantly minimizes the risk of base-catalyzed degradation and H-D exchange at the alpha-carbons. A patent for stabilizing mesembrine extracts specifically notes adjusting the pH to 4.4.[3]

Troubleshooting Guides

Issue 1: Internal Standard (IS) Signal Instability or Loss

You observe a high relative standard deviation (RSD) in your Mesembrine-d3 peak area across an analytical run, or a systematic decrease in response for QC samples stored over a few hours or days.

  • Causality: Mesembrine is an alkaloid with a tertiary amine. In neutral or basic aqueous solutions, the unprotonated amine may be more susceptible to oxidative or other degradation pathways. Furthermore, basic conditions can catalyze reactions involving the ketone functional group.

  • Solution Protocol:

    • Buffer Your Solutions: Always use a buffer in your aqueous solvents and sample diluents. Unbuffered solutions can have an unpredictable pH.

    • Select an Appropriate Buffer: For LC-MS applications, use volatile buffers. Ammonium formate or ammonium acetate are excellent choices.[5][13]

    • Target pH 3.5 - 5.5: Adjust the pH of your mobile phase and sample diluent to be within this range. A pH of ~4.5 is a robust starting point.[3] This ensures the tertiary amine is protonated (stabilized) and minimizes the rate of base-catalyzed enolization.

    • Verify pH: After mixing your aqueous buffer with any organic solvent, the pH can shift. It is good practice to measure the pH of the final mobile phase mixture if possible.

  • Causality: Chemical reactions, including degradation, are accelerated by heat.[7][14] Light can provide the energy to initiate degradative photochemical reactions.

  • Solution Protocol:

    • Control Temperature: Prepare samples on ice or in a cooled rack. Store stock solutions and working solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[7]

    • Use an Autosampler Cooler: Set your LC autosampler temperature to a low value, such as 4°C, to maintain sample integrity during the analytical run.

    • Protect from Light: Use amber vials or light-blocking containers for stock solutions, working solutions, and prepared samples.[9][10] Minimize exposure of the solutions to ambient light during preparation.

Issue 2: Appearance of an Unexpected Peak at the Mass of the Analyte (Mesembrine)

You inject a sample containing only the Mesembrine-d3 internal standard (e.g., a zero sample) but observe a small peak at the retention time and mass-to-charge ratio (m/z) of the non-labeled mesembrine analyte.

  • Causality: This is a rare but possible scenario if your experimental conditions are not well-controlled. If you are using a solvent that contains a high concentration of protons (e.g., H₂O) and your Mesembrine-d3 has inadvertently picked up deuterium at the alpha-carbons during its synthesis or from a previous experimental step in a deuterated solvent, these deuterons could exchange back to protons. This is most likely to occur under basic conditions via the enolate mechanism.

  • Solution Protocol:

    • Strict pH Control: The most effective preventative measure is to maintain the pH of all aqueous solutions in the acidic range (pH 3.5 - 5.5) as described in Issue 1 . The rate of H-D exchange is at its minimum in the acidic pH range (around pH 2.5-3 for amide protons, and similarly suppressed for alpha-carbons under acidic vs. basic conditions).

    • Solvent Choice: Prepare stock solutions in aprotic solvents like acetonitrile.[7] Acetonitrile is generally preferred over methanol for LC-MS due to lower viscosity and better ionization efficiency, and as an aprotic solvent, it cannot donate protons to facilitate exchange reactions.

    • Evaluate a New Lot: If the issue persists despite strict pH and solvent control, it could indicate an impurity in the deuterated standard. Contact the supplier and evaluate a new lot of Mesembrine-d3.

Data & Protocols

Table 1: Recommended Storage and Handling Conditions for Mesembrine-d3 Solutions
ConditionSolid MaterialStock Solution (in Aprotic Solvent)Aqueous Working Solution
Solvent N/AAcetonitrile (preferred), MethanolBuffered Water/Organic Mix
pH N/AN/A3.5 - 5.5 (Ammonium Formate)
Temperature -20°C or -80°C-20°C or -80°C (Long-term)2-8°C (Short-term, <24h)
Light Protect from LightAmber VialsAmber Autosampler Vials
Best Practice Store in desiccatorPrepare fresh dilutionsPrepare fresh daily
Protocol 1: Preparation of a Stabilized Aqueous Solution for Mesembrine-d3

This protocol describes the preparation of a 50:50 Water:Acetonitrile diluent buffered with 10 mM ammonium formate at pH 4.5, suitable for preparing working standards and diluting samples.

  • Prepare 1M Ammonium Formate Stock: Dissolve 6.31 g of ammonium formate in 100 mL of HPLC-grade water.

  • Prepare 10 mM Ammonium Formate (Aqueous Portion): Add 10 mL of the 1M stock solution to a 1 L volumetric flask. Add ~800 mL of HPLC-grade water.

  • Adjust pH: While stirring, add formic acid (typically ~0.1%) dropwise to the 10 mM ammonium formate solution until the pH meter reads 4.5.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water. This is your "Aqueous Component."

  • Prepare Final Diluent: Mix the Aqueous Component with HPLC-grade acetonitrile in a 1:1 ratio (v/v). For example, mix 500 mL of the pH-adjusted buffer with 500 mL of acetonitrile. This is your final working diluent.

Protocol 2: Experimental Workflow for Stability Assessment

This workflow helps determine the stability of Mesembrine-d3 under your specific experimental conditions.[7]

  • Sample Preparation: Prepare two sets of quality control (QC) samples at a medium concentration in your intended sample matrix (e.g., plasma, buffer).

    • Set A (T=0): Spike with Mesembrine-d3, process immediately, and inject. This is your baseline.

    • Set B (T=X): Spike with Mesembrine-d3 and store under the conditions you want to test (e.g., 4°C for 24 hours, room temperature on the benchtop for 8 hours).

  • Analysis: After the designated time (X), process and analyze the samples from Set B.

  • Evaluation: Compare the average peak area of Mesembrine-d3 in Set B to the average peak area in Set A. A difference of more than 15% typically indicates unacceptable degradation.

Visualizations

Diagram 1: Key Factors Influencing Mesembrine-d3 Stability

G cluster_0 Primary Stability Risks cluster_1 Environmental Factors Degradation Molecular Degradation Inherent instability of the mesembrine core structure Exchange H-D Exchange Protons alpha to ketone can exchange under certain conditions pH pH High pH accelerates both degradation and exchange pH->Degradation pH->Exchange Temp Temperature Higher temperature increases reaction rates Temp->Degradation Solvent Solvent Choice Protic solvents (water, methanol) can participate in reactions Solvent->Degradation Solvent->Exchange Light Light Exposure Can induce photodegradation Light->Degradation

Caption: Factors affecting Mesembrine-d3 stability in experiments.

Diagram 2: Troubleshooting Workflow for Signal Instability

G Start IS Signal is Unstable (High RSD or Decreasing) CheckpH Is the aqueous solution buffered to pH 3.5-5.5? Start->CheckpH CheckTemp Are samples kept cool (e.g., 4°C) and protected from light? CheckpH->CheckTemp Yes FixpH Implement buffered solution (e.g., 10mM Ammonium Formate, pH 4.5) CheckpH->FixpH No CheckSolvent Are aqueous solutions prepared fresh daily? CheckTemp->CheckSolvent Yes FixTemp Use autosampler cooler and amber vials. Prepare on ice. CheckTemp->FixTemp No FixSolvent Prepare fresh working solutions for each analytical batch. CheckSolvent->FixSolvent No End Stability Issue Resolved CheckSolvent->End Yes FixpH->CheckTemp FixTemp->CheckSolvent FixSolvent->End

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Peak Shape for Deuterated Mesembrine Standards

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex chromatographic anomalies associated with mesembrine and its stable isotope-labeled internal standards.

Mesembrine, a primary psychoactive alkaloid derived from Sceletium tortuosum, presents unique analytical challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its basic nature makes it highly susceptible to secondary stationary phase interactions, while the use of deuterated internal standards (e.g., Mesembrine-d3) introduces isotopic retention time shifts that can compromise quantitative accuracy.

Diagnostic Workflow

Before adjusting your instrument parameters, utilize the following logical workflow to diagnose whether your issue stems from secondary silanol interactions or the deuterium isotope effect.

DiagnosticWorkflow Start Analyze Mesembrine & Mesembrine-d3 CheckPeak Is Peak Asymmetry (As) > 1.5? Start->CheckPeak CheckRT Is ΔtR (Light - Heavy) > 0.05 min? CheckPeak->CheckRT No Tailing Severe Peak Tailing Detected (Silanol Interactions) CheckPeak->Tailing Yes IsotopeEffect Deuterium Isotope Effect (C-D vs C-H Hydrophobicity) CheckRT->IsotopeEffect Yes Optimal Optimal Co-elution & Peak Symmetry CheckRT->Optimal No FixTailing Lower pH < 3.0 or Use End-capped C18 Tailing->FixTailing FixRT Use PFP/Biphenyl Column or Switch to HILIC IsotopeEffect->FixRT FixTailing->CheckPeak FixRT->CheckRT

Caption: Diagnostic workflow for resolving mesembrine peak tailing and isotopic retention time shifts.

Troubleshooting Guides & FAQs

Q1: Why does my Mesembrine-d3 standard exhibit severe peak tailing (Asymmetry > 2.0) on a standard C18 column?

The Causality: Mesembrine is a basic alkaloid featuring a tertiary amine with a 1[1]. In reversed-phase liquid chromatography (RPLC),2[2]. If your mobile phase pH is between 4 and 8, the amine group of mesembrine is fully protonated (cationic). Concurrently,3[3]. This electrostatic attraction disrupts the ideal hydrophobic retention mechanism, causing the analyte to "drag" or tail through the column[4].

The Solution: You must disrupt this secondary interaction.5[5]. This ensures full protonation of the residual silanols, neutralizing their charge and eliminating the ion-exchange mechanism[6]. Alternatively, employ highly end-capped, polar-embedded, or hybrid organic-inorganic silica columns specifically designed to shield basic compounds from silanol activity[2].

Q2: Why is Mesembrine-d3 eluting earlier than the non-deuterated Mesembrine analyte?

The Causality: This is a classic manifestation of the7[7]. The substitution of hydrogen with deuterium subtly alters the molecule's physicochemical properties. Specifically, the C-D bond has a lower zero-point energy and is slightly shorter than the C-H bond, rendering the8[8]. Consequently, in a hydrophobicity-driven RPLC system, the deuterated internal standard interacts less strongly with the stationary phase and elutes earlier[7].

The Solution: If the retention time shift (ΔtR) compromises your assay, you must change the primary retention mechanism. Columns with alternative separation principles, such as8[8]. Alternatively, switching to Normal-Phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can9[9].

Q3: How do I resolve sensitivity loss and matrix effects caused by the partial co-elution of the light and heavy isotopes?

The Causality: When Mesembrine and Mesembrine-d3 do not perfectly co-elute, they enter the electrospray ionization (ESI) source at slightly different times. This exposes them to 9[9]. Because stable isotope-labeled internal standards are meant to perfectly compensate for matrix-induced ion suppression, any temporal separation negates this advantage, leading to severe quantitative inaccuracies[9].

The Solution: Optimize the gradient to be shallower during the elution window of mesembrine to compress the peaks, or utilize the column chemistries mentioned above to force co-elution. Ensure your self-validating system includes a post-column infusion test to map matrix suppression zones.

Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH and Column Chemistry on Mesembrine Peak Asymmetry (As)
Column ChemistryMobile Phase pHSecondary InteractionsPeak Asymmetry (As)
Standard C18 (Type A)7.0High (Ionized Silanols)> 2.0 (Severe Tailing)
Standard C18 (Type A)2.5Low (Neutral Silanols)1.4 - 1.6 (Moderate)
End-capped C18 (Type B)7.0Moderate1.3 - 1.5 (Slight Tailing)
End-capped C18 (Type B)2.5Minimal1.0 - 1.1 (Ideal)
Table 2: Influence of Stationary Phase on Chromatographic Deuterium Effect (ΔtR)
Stationary PhasePrimary Retention MechanismTypical ΔtR (Light - Heavy)Co-elution Quality
C18 (Reversed-Phase)Hydrophobic Dispersion+0.05 to +0.10 minPoor to Moderate
BiphenylPi-Pi / Hydrophobic+0.02 to +0.04 minGood
PFP (Pentafluorophenyl)Dipole-Dipole / Pi-Pi0.00 to +0.02 minExcellent
HILICHydrogen Bonding / Ionic-0.01 to +0.01 minExcellent

Experimental Protocols

To ensure robust and reproducible results, follow these self-validating methodologies.

Protocol 1: Low-pH Mobile Phase Optimization for Basic Alkaloids
  • Preparation of Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.2 µm membrane. (Note: If using LC-MS, substitute with 0.1% Formic Acid in LC-MS grade water).

  • Preparation of Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a highly end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate with 5% B for 10 column volumes.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes. Flow rate: 0.3 mL/min. Column Temperature: 40°C.

  • Self-Validation Step: Inject the mesembrine standard. Calculate the USP Tailing Factor (T). The system is validated and ready for quantitative analysis if T ≤ 1.2.

Protocol 2: Evaluating the Chromatographic Deuterium Effect (CDE)

ExperimentalWorkflow Prep Prepare Equimolar Mix Mesembrine & Mesembrine-d3 Screen Screen Stationary Phases (C18, PFP, Biphenyl, HILIC) Prep->Screen Acquire Acquire LC-MS/MS Data (MRM Mode) Screen->Acquire Analyze Calculate ΔtR tR(Light) - tR(Heavy) Acquire->Analyze Validate Validate Co-elution (ΔtR < 0.02 min) Analyze->Validate

Caption: Experimental workflow for assessing the chromatographic deuterium effect (CDE).

  • Sample Preparation: Prepare an equimolar mixture of Mesembrine and Mesembrine-d3 (e.g., 100 ng/mL each dissolved in the initial mobile phase conditions).

  • Column Screening: Screen the mixture sequentially across C18, PFP, and Biphenyl columns under identical gradient conditions.

  • Data Acquisition: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for the light and heavy isotopes simultaneously.

  • Data Analysis: Extract the ion chromatograms (EIC) for both analytes. Calculate the retention time shift: ΔtR = tR(Light) - tR(Heavy).

  • Self-Validation Step: The optimal column and mobile phase combination is validated when ΔtR < 0.02 min, ensuring simultaneous ionization and true matrix compensation.

References

  • Benchchem. "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time." 7

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" 2

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." 5

  • Element Lab Solutions. "Peak Tailing in HPLC." 3

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" 4

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." 6

  • LookChem. "Cas 468-53-1,Mesembrine." 1

  • Oxford University Press. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations." 9

  • ACS Publications. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation..." 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mesembrine-d3 LC-MS/MS Urine Extraction

Welcome to the Advanced Application Support Center. This guide is engineered for bioanalytical scientists and drug development professionals experiencing low extraction recovery of mesembrine-d3 (the deuterated internal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for bioanalytical scientists and drug development professionals experiencing low extraction recovery of mesembrine-d3 (the deuterated internal standard for mesembrine) from human or animal urine matrices.

Rather than providing a generic troubleshooting list, this guide deconstructs the physicochemical properties of mesembrine-d3 to explain the causality behind extraction failures. By understanding the molecular behavior of this Kanna (Sceletium tortuosum) alkaloid, you can implement self-validating workflows that permanently resolve recovery and matrix effect issues.

Mechanistic Overview: The Chemistry of Mesembrine-d3

Mesembrine is a psychoactive hexahydroindole alkaloid known for its serotonin-reuptake and PDE4 inhibitory properties[1]. Structurally, mesembrine-d3 possesses a tertiary amine embedded within a bicyclic ring system, giving it distinct acid-base characteristics.

  • pKa Profile: The predicted pKa of the basic nitrogen in mesembrine is between 8.33 and 8.78 [2][3].

  • Matrix Complexity: Human urine is a highly variable matrix with a pH ranging from 4.5 to 8.0, containing high concentrations of urea, salts, and endogenous surfactants.

  • Extraction Strategy: Due to the basic amine, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard[4][5]. MCX sorbents feature both reverse-phase characteristics (e.g., C8/C18) and strong cation exchange sites (sulfonic acid, pKa < 1).

To successfully extract mesembrine-d3 using MCX, the molecule must be fully protonated (cationic) during the loading and washing steps, and fully deprotonated (neutral) during the elution step[6]. Failure to rigorously control the pH at these two critical junctions is the primary cause of low absolute recovery.

Diagnostic Workflow

Workflow N1 Low Mesembrine-d3 Recovery N2 Run Pre/Post Spike Validation N1->N2 N3 Is it Matrix Effect (Ion Suppression)? N2->N3 N4 Optimize LC Gradient or Wash Steps N3->N4 Yes (>50% Suppression) N5 Check SPE Chemistry (Mesembrine pKa ~8.5) N3->N5 No (True SPE Loss) N6 Loading Step: Is Urine pH < 6.0? N5->N6 N7 Acidify with 2% H3PO4 (Force Protonation) N6->N7 No (pH > 6) N8 Elution Step: Is Eluent pH > 10.5? N6->N8 Yes N9 Use Fresh 5% NH4OH (Force Deprotonation) N8->N9 No (Weak Base)

Logical troubleshooting workflow for mesembrine-d3 recovery loss in LC-MS/MS.

Troubleshooting FAQs

Q: My absolute recovery for mesembrine-d3 has suddenly dropped from 85% to 20%. The LC-MS/MS instrument is clean. What is happening? A: If the drop is sudden, the most likely culprit is reagent degradation in your elution solvent . MCX elution requires breaking the strong ionic bond between the protonated mesembrine-d3 and the sulfonic acid sorbent[5]. To do this, the elution solvent pH must be at least 2 units above the analyte's pKa (pH > 10.8). Most protocols use 5% Ammonium Hydroxide ( ) in Methanol. Because ammonia is highly volatile, an older bottle will lose its basicity. If the eluent pH drops below 10, mesembrine-d3 remains ionized and permanently trapped on the SPE cartridge. Solution: Always prepare elution solvents fresh daily.

Q: I am loading raw urine directly onto the MCX cartridge. Is this causing my low recovery? A: Yes. Urine pH fluctuates wildly depending on patient diet and time of day. If a urine sample is naturally alkaline (e.g., pH 7.5), a significant fraction of mesembrine-d3 (pKa ~8.5) will be unprotonated[3]. Unprotonated molecules will not bind to the cation exchange sites and will be prematurely washed away during the 100% organic wash step. Solution: You must pre-treat the urine by diluting it 1:1 with 2% Phosphoric Acid ( ) or 0.1N HCl to force the pH below 6.0 prior to loading[4].

Q: How do I know if my problem is true extraction loss or just severe ion suppression from the urine matrix? A: You must decouple extraction efficiency from matrix effects using a self-validating "Pre/Post Spike" experimental design (detailed in Section 5). Ion suppression occurs when co-eluting matrix components (like urinary phospholipids or salts) compete for charge in the ESI source, artificially lowering the mesembrine-d3 signal. If your Post-Extraction Spike signal is significantly lower than a Neat Standard, you have a matrix effect problem, not an extraction problem.

Quantitative Analysis of SPE Parameters

The following table summarizes how specific physicochemical parameters dictate the state of mesembrine-d3 and its resulting recovery during an MCX workflow.

SPE ParameterConditionMesembrine-d3 StateResulting RecoveryCorrective Action
Sample Pre-treatment Unbuffered Urine (pH 7.5)Partially Unprotonated< 40% (Loss in wash)Dilute 1:1 with 2% to drop pH < 6.0.
Aqueous Wash SkippedProtonated (but salts remain)~60% (Severe Ion Suppression)Add a 2 mL LC-MS grade wash to remove urinary salts.
Organic Wash 100% MethanolProtonated (Ionically bound)> 90% (Clean extract)Maintain 100% MeOH to strip neutral lipids; mesembrine stays bound.
Elution Solvent 1% in MeOH (Old)Partially Protonated< 30% (Trapped on sorbent)Increase to 5% in MeOH. Prepare fresh daily.
Elution Solvent 5% in MeOH (Fresh)Fully Deprotonated (Neutral)> 90% (Optimal elution)Standardize this protocol for all basic Kanna alkaloids.

Self-Validating MCX Protocol for Mesembrine-d3

To establish a trustworthy assay, do not rely on simple calibration curves to diagnose recovery. Execute the following 3-Set Matuszewski protocol to mathematically isolate True Recovery (RE) from Matrix Effect (ME).

Materials Required:
  • Sorbent: 30 mg / 3 cc Mixed-Mode Cation Exchange (MCX) Cartridges.

  • Analyte: Mesembrine-d3 working solution (e.g., 100 ng/mL).

  • Matrix: Blank human urine.

Step 1: Prepare the Three Validation Sets
  • Set A (Neat Standard): Pipette 100 µL of mesembrine-d3 working solution into 900 µL of initial LC mobile phase.

  • Set B (Post-Extraction Spike): Extract 1 mL of blank urine using the SPE protocol below. Evaporate the eluate. Reconstitute the dry residue with 900 µL of mobile phase and add 100 µL of mesembrine-d3 working solution .

  • Set C (Pre-Extraction Spike): Spike 1 mL of blank urine with 100 µL of mesembrine-d3 working solution. Extract this spiked urine using the SPE protocol below. Evaporate and reconstitute in 1 mL of mobile phase.

Step 2: The Optimized MCX SPE Protocol
  • Sample Pre-treatment: To the 1 mL urine sample, add 1 mL of 2% in water. Vortex for 10 seconds. Verify pH is < 6.0.

  • Conditioning: Pass 2 mL of Methanol through the MCX cartridge, followed by 2 mL of LC-MS grade Water.

  • Loading: Load the 2 mL acidified urine sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 0.1N HCl through the cartridge. Causality: Removes highly polar interferences and urinary salts while keeping mesembrine-d3 fully protonated.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol through the cartridge. Causality: Disrupts reverse-phase interactions, washing away neutral and acidic lipids. Mesembrine-d3 remains locked via strong cation exchange.

  • Elution: Elute mesembrine-d3 with 2 mL of freshly prepared 5% in Methanol. Causality: The high pH (>11) neutralizes the tertiary amine, breaking the ionic bond.

  • Dry & Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Do not over-dry, as prolonged exposure to basic conditions can degrade the alkaloid ring system. Reconstitute in mobile phase.

Step 3: Data Interpretation

Run Sets A, B, and C on your LC-MS/MS. Compare the peak areas:

  • Matrix Effect (ME) = (Area Set B / Area Set A) × 100

    • If ME is < 80%: You have severe ion suppression. Increase LC gradient retention time or increase the volume of Wash 1.

  • Extraction Recovery (RE) = (Area Set C / Area Set B) × 100

    • If RE is < 70%: Your SPE chemistry is failing. Re-verify the pH of your loading acid and your elution base.

References

  • Mesembrine: Profile and Applications | PDF | Selective Serotonin Reuptake Inhibitor Source: Scribd URL:[Link]

  • Cas 468-53-1, Mesembrine Source: LookChem URL:[Link]

  • Fast extraction of basic drugs from urine with no dry down step using EVOLUTE® EXPRESS CX mixed-mode cation exchange SPE Source: Biotage URL:[Link]

  • Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent Source: ResearchGate URL:[Link]

  • SIMPLIFIED PROCEDURE FOR THE DETERMINATION OF CODEINE AND ITS METABOLITE IN URINE AND PLASMA BY LC/UV AND LC/MS USING MIXED-MODE CATION EXCHANGE Source: Taylor & Francis URL:[Link]

Sources

Optimization

reducing matrix effects in mesembrine-d3 biological assays

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals quantifying mesembrine—a primary psychoactive alkaloid from Scele...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals quantifying mesembrine—a primary psychoactive alkaloid from Sceletium tortuosum—in complex biological matrices.

While the use of mesembrine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for bioanalytical quantification, it does not mathematically eliminate the root cause of signal loss. This guide details the causality of matrix effects and provides self-validating protocols to ensure the scientific integrity of your LC-MS/MS assays.

Part 1: Core Troubleshooting FAQs

Q1: Why is my Lower Limit of Quantification (LLOQ) drifting, even though I am using mesembrine-d3 to correct for matrix effects?

The Causality: Mesembrine-d3 corrects for relative matrix effects, not absolute signal loss. Because mesembrine-d3 (+3 Da) shares the exact physicochemical properties of native mesembrine, it co-elutes perfectly and experiences the exact same degree of ion suppression in the Electrospray Ionization (ESI) source.

By taking the ratio of the peak areas (Mesembrine / Mesembrine-d3), the suppression mathematically cancels out, ensuring accurate quantification . However , if endogenous phospholipids cause a 95% absolute suppression of the ionization process, the raw signal for both analytes drops drastically. If the absolute signal falls into the baseline noise, the corrected ratio becomes mathematically invalid (noise divided by noise). You must physically remove the matrix or chromatographically separate it to restore the absolute Signal-to-Noise (S/N) ratio.

ESIMechanism Droplet ESI Droplet (Analyte + Matrix) Evaporation Desolvation Droplet->Evaporation Surface Droplet Surface Evaporation->Surface Matrix Phospholipids (High Affinity) Surface->Matrix Outcompetes Analyte Mesembrine-d3 (Displaced) Surface->Analyte Blocked GasPhase Gas-Phase Ions Matrix->GasPhase Dominates signal Suppression Signal Loss Analyte->Suppression Neutralized

Mechanism of ESI ion suppression: matrix components outcompete mesembrine for droplet surface charge.

Q2: My mesembrine and mesembrine-d3 peaks are eluting in the solvent front alongside major matrix peaks. How do I adjust the chromatography?

The Causality: Mesembrine is a basic alkaloid with a pKa of approximately 8.0. In standard reversed-phase LC (RPLC) using acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7), the nitrogen atom in the aryloctahydroindole skeleton becomes fully protonated. This makes the molecule highly polar, resulting in poor retention on standard C18 columns. Eluting in the void volume guarantees co-elution with un-retained salts and polar matrix components, causing massive ion suppression .

The Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.0). At pH 9.0, mesembrine is deprotonated (neutralized), dramatically increasing its lipophilicity. This forces the analyte to retain strongly on the C18 stationary phase, shifting its elution time far away from the suppression zone of early-eluting polar matrix components.

Part 2: Quantitative Data & Strategy Comparison

To effectively mitigate matrix effects before the sample reaches the mass spectrometer, sample preparation must be optimized. The table below summarizes the quantitative impact of different extraction methodologies on mesembrine recovery and absolute matrix effects.

Table 1: Comparison of Sample Preparation Strategies for Mesembrine LC-MS/MS Analysis

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect (%)*Phospholipid RemovalCost per Sample
Protein Precipitation (PPT) 92 - 98%45 - 60% (Severe)PoorLow
Liquid-Liquid Extraction (LLE) 65 - 75%75 - 85% (Moderate)ModerateLow
Phospholipid Removal Plates (PRP) 85 - 90%88 - 95% (Minimal)ExcellentMedium
Solid-Phase Extraction (SPE) 88 - 95%92 - 98% (Minimal)ExcellentHigh

*Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) × 100. A value <100% indicates ion suppression. Values closer to 100% indicate a cleaner extract.

Part 3: Self-Validating Experimental Protocols

Do not rely on assumptions when processing biological matrices. The following protocols provide a step-by-step methodology for extracting mesembrine and a self-validating system to prove the absence of matrix effects.

Protocol A: Mixed-Mode Cation Exchange SPE for Mesembrine

Because mesembrine is a basic alkaloid, Mixed-Mode Cation Exchange (MCX) SPE provides the cleanest extract by utilizing both hydrophobic and ionic interactions.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. Causality: The acid disrupts protein binding and ensures the basic nitrogen on mesembrine is fully protonated for ionic capture.

  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Load the 200 µL pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Hydrophobic): Wash with 1 mL of 2% formic acid in water to remove highly polar interferences.

  • Wash 2 (Phospholipid Removal): Wash with 1 mL of 100% Methanol. Causality: Because mesembrine is ionically bound to the cation-exchange resin, 100% organic solvent can be used to wash away neutral lipids and phospholipids without eluting the analyte.

  • Elution: Elute mesembrine and mesembrine-d3 with 1 mL of 5% ammonium hydroxide in Methanol. Causality: The high pH neutralizes the analyte, breaking the ionic bond and allowing the methanol to elute it.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol B: Post-Column Infusion (Self-Validation of Matrix Effects)

To scientifically validate that Protocol A successfully removed matrix components, utilize a post-column infusion system .

  • Setup: Install a zero-dead-volume T-piece between the UHPLC analytical column and the MS/MS ESI source.

  • Infusion: Using a syringe pump, continuously infuse a pure solution of mesembrine-d3 (100 ng/mL) into the T-piece at 10 µL/min.

  • Injection: Inject a blank matrix sample (e.g., plasma extracted using Protocol A, containing no analytes) into the UHPLC system running your standard gradient.

  • Monitoring: Monitor the MRM transition for mesembrine-d3 (m/z 293.2 → 222.1).

  • Validation Checkpoint: The mass spectrometer should display a flat, continuous baseline. If you observe sudden "dips" in the baseline at specific retention times, invisible matrix components are eluting and suppressing the signal. You must adjust your LC gradient to ensure your analyte does not elute at these specific times.

Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection Sample Biological Matrix (Plasma/Brain) PPT Protein Precipitation (High Matrix) Sample->PPT SPE Solid-Phase Extraction (Clean Extract) Sample->SPE Void Elution in Void Volume (Co-elution) PPT->Void Poor cleanup Retained Optimized Retention (Matrix Separated) SPE->Retained Removes phospholipids Suppression Severe Ion Suppression (Low S/N) Void->Suppression Droplet competition Quant Accurate Quantification (High S/N) Retained->Quant Efficient ionization Suppression->Quant IS Correction (Limited)

Logical workflow for mitigating matrix effects in mesembrine-d3 LC-MS/MS biological assays.

References

  • Manda, V., Avula, B., Ashfaq, M., et al. "Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study." Biomedical Chromatography, 2016.[Link]

  • Roscher, J., Posch, N. T., Pütz, M., & Huhn, C. "Forensic analysis of mesembrine alkaloids in Sceletium tortuosum by nonaqueous capillary electrophoresis mass spectrometry." Electrophoresis, 2012.[Link]

  • Harvey, B. H., et al. "Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer." Frontiers in Pharmacology, 2021.[Link]

Troubleshooting

improving signal-to-noise ratio for mesembrine-d3 trace analysis

Welcome to the Application Support Center. This guide is engineered for analytical scientists, pharmacologists, and drug development professionals facing signal-to-noise ratio (SNR) bottlenecks during trace-level LC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for analytical scientists, pharmacologists, and drug development professionals facing signal-to-noise ratio (SNR) bottlenecks during trace-level LC-MS/MS quantification of mesembrine-d3.

Mesembrine is a primary pharmacologically active alkaloid found in Sceletium tortuosum, acting as a serotonin reuptake inhibitor (SRI) and PDE4 inhibitor. When utilizing its deuterated isotopologue (mesembrine-d3) as an internal standard or as a tracer in ultra-low concentration pharmacokinetic studies, achieving an optimal SNR is critical. This guide bypasses generic advice to provide targeted, mechanistic troubleshooting for mesembrine-d3 trace analysis.

Diagnostic Workflow: Isolating SNR Bottlenecks

Before altering your methodology, you must determine whether your poor SNR is driven by an artificially high noise floor or a suppressed analyte signal. Use the diagnostic logic below to isolate the root cause.

SNR_Optimization Start Poor SNR (<10:1) for Mesembrine-d3 Diag Analyze Chromatogram Start->Diag Noise High Background Noise Diag->Noise Baseline > 10^3 cps Signal Low Analyte Signal Diag->Signal Peak Area < Expected Contam Source/Gas Contamination Action: Clean Source & Purify N2 Noise->Contam Crosstalk Isotopic Crosstalk Action: Adjust Q1 Window & MRM Noise->Crosstalk Matrix Matrix Suppression Action: Implement MCX SPE Signal->Matrix Recovery Poor Extraction Recovery Action: Optimize pH to 8.0+ Signal->Recovery Success Optimized Trace Analysis (SNR > 10:1 at fg/mL) Contam->Success Crosstalk->Success Matrix->Success Recovery->Success

Diagnostic workflow for isolating and resolving signal-to-noise ratio bottlenecks in LC-MS/MS.

Core Troubleshooting FAQs

Module A: Matrix Effects and Ion Suppression

Q: My mesembrine-d3 signal degrades significantly in late-eluting plasma samples compared to neat solvent. How can I restore the SNR? A: This is a classic symptom of ion suppression caused by endogenous phospholipids co-eluting with your analyte. While standard protein precipitation yields acceptable recovery for high-concentration pharmacokinetic studies (e.g., LLOQ of 10 ng/mL)[1], trace analysis at the pg/mL level requires the removal of matrix components that compete for charge in the ESI source[2].

Causality & Solution: Transition from protein precipitation to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). By exploiting the basic tertiary amine of mesembrine, you can lock the analyte onto the resin and wash away phospholipids with 100% organic solvent before elution[3].

Module B: Isotopic Crosstalk & Mass Spectrometry Optimization

Q: I observe a high background noise specifically in the mesembrine-d3 MRM channel when high concentrations of endogenous mesembrine are present. Is this normal? A: You are experiencing isotopic crosstalk. Mesembrine (C₁₇H₂₃NO₃) has an [M+H]⁺ of m/z 290.2. Due to the natural abundance of ¹³C and ¹⁸O, the M+3 isotope of unlabeled mesembrine appears at m/z 293.2—the exact precursor mass of mesembrine-d3. If your sample contains 10,000 pg/mL of mesembrine, the M+3 isotope contributes an artificial signal equivalent to ~50 pg/mL in your d3 channel, destroying your SNR for trace analysis.

Causality & Solution: Ensure your Q1 resolution is set to "Unit" (0.7 Da FWHM) to prevent M+2 bleed. More importantly, select a product ion for mesembrine-d3 that retains the deuterium label (e.g., m/z 222.1) to differentiate it from the unlabeled M+3 fragments[4].

Module C: Chromatographic Isotope Effects

Q: My mesembrine-d3 peak elutes slightly earlier than the unlabeled mesembrine, leading to differential matrix suppression. How do I align them? A: This is a known phenomenon called the "deuterium isotope effect." Deuterium atoms are slightly smaller and less lipophilic than hydrogen atoms, causing deuterated compounds to elute earlier on reversed-phase C18 columns. If the retention time shift pushes mesembrine-d3 into a zone of heavy matrix suppression, your SNR will drop.

Causality & Solution: Flatten the gradient slope (e.g., 2% B per minute) around the elution time to minimize the absolute time gap between the isotopologues. Alternatively, switch to a Biphenyl column; the pi-pi interactions are less sensitive to aliphatic deuterium substitutions than pure hydrophobic C18 interactions, resulting in better co-elution.

Quantitative Data & Methodological Standards

Table 1: Optimized MRM Parameters for Mesembrine Trace Analysis

Proper selection of MRM transitions is the fastest way to eliminate background noise and improve SNR.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Dwell Time (ms)
Mesembrine 290.2219.1602550
Mesembrine-d3 293.2222.1602550
Table 2: Extraction Recovery and Matrix Factor Comparison

Comparing extraction methodologies highlights why SPE is mandatory for trace-level SNR optimization.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)Expected SNR at 10 pg/mL
Protein Precipitation (100% MeOH)89.0 - 93.065 (Severe Suppression)< 10:1
Liquid-Liquid Extraction (EtOAc)75.0 - 80.085 (Moderate Suppression)15:1
Mixed-Mode SPE (Oasis MCX)92.0 - 96.098 (Minimal Suppression)> 45:1

Self-Validating Protocol: Mixed-Mode Cation Exchange (MCX) Extraction

To guarantee high SNR, use this self-validating SPE protocol. Mesembrine contains a tertiary amine (pKa ~8.0). At pH < 6, it is fully protonated, allowing strong ionic binding to the negatively charged sulfonic acid groups of the MCX resin. This permits aggressive organic washing to remove neutral lipids.

Step 1: Sample Pre-treatment Dilute 100 µL of biological matrix (e.g., plasma) with 100 µL of 2% phosphoric acid (H₃PO₄). Causality: Disrupts protein-analyte binding and ensures the tertiary amine of mesembrine-d3 is fully protonated.

Step 2: Conditioning Pass 1 mL methanol (MeOH), followed by 1 mL MS-grade water through the MCX cartridge.

Step 3: Loading Load the acidified sample at a flow rate of 1 mL/min. Validation Checkpoint: Collect the flow-through and inject it into the LC-MS/MS. A mesembrine-d3 signal >1% of the total load indicates resin saturation or insufficient sample acidification.

Step 4: Washing (Critical for SNR)

  • Wash 1: 1 mL 2% formic acid in water. (Removes hydrophilic endogenous salts).

  • Wash 2: 1 mL 100% MeOH. (Removes neutral lipids and phospholipids). Validation Checkpoint: Analyze the MeOH wash fraction. The presence of mesembrine-d3 indicates premature elution, usually caused by inadvertently using a basic wash solvent.

Step 5: Elution Elute with 1 mL of 5% ammonium hydroxide (NH₄OH) in MeOH. Causality: The high pH (>10) neutralizes the mesembrine-d3 amine, breaking the ionic bond with the resin and releasing the analyte.

Step 6: Reconstitution Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

References

  • Manda, V. K., et al. "Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study." Biomedical Chromatography, 2017. URL:[Link]

  • Meyer, G. M. J., et al. "GC-MS, LC-MSn, LC-high resolution-MSn, and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high 'Kanna' isolated from Sceletium tortuosum." Analytical and Bioanalytical Chemistry, 2015. URL:[Link]

  • Ray, S. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatography Online, 2018. URL:[Link]

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom, 2023. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Evaluating Mesembrine-d3 Cross-Reactivity in Immunoassay Screening

Introduction: The Quest for Specificity in Mesembrine Quantification Mesembrine, a principal alkaloid from the South African plant Sceletium tortuosum (kanna), is gaining significant attention in pharmacology for its act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity in Mesembrine Quantification

Mesembrine, a principal alkaloid from the South African plant Sceletium tortuosum (kanna), is gaining significant attention in pharmacology for its activity as a potent serotonin reuptake inhibitor and a weak phosphodiesterase 4 (PDE4) inhibitor.[1] This dual mechanism has positioned it as a promising candidate for addressing anxiety and mood disorders.[2] As research and development in this area accelerate, the need for robust and specific analytical methods to quantify mesembrine in biological matrices becomes paramount.

This guide provides a comprehensive framework for designing and executing a rigorous evaluation of cross-reactivity for a hypothetical mesembrine-specific immunoassay. We will focus on assessing the interference from mesembrine-d3, a deuterated analog often used in mass spectrometry, and other naturally occurring alkaloids from Sceletium. Our approach is grounded in established bioanalytical method validation principles to ensure the generation of trustworthy and defensible data.[6][7][8]

The Principle of Competitive Immunoassay for Small Molecules

For small molecules like mesembrine, which typically lack the multiple epitopes required for a "sandwich" assay, the competitive immunoassay format is the method of choice.[9][10] The principle relies on the competition between the unlabeled analyte in the sample (e.g., mesembrine) and a fixed amount of labeled analyte (e.g., mesembrine-enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a solid surface like a microplate well.[11] The resulting signal is inversely proportional to the concentration of the analyte in the sample: the more analyte present in the sample, the less labeled analyte can bind, resulting in a weaker signal.[12]

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab Immobilized Antibody Ag_label Labeled Analyte (Mesembrine-Enzyme) Ab->Ag_label High Binding Result_low Strong Signal Ag_label->Result_low Enzymatic Reaction Ag_sample_low Sample Analyte (Mesembrine) Ag_sample_low->Ab Ab2 Immobilized Antibody Ag_label2 Labeled Analyte (Mesembrine-Enzyme) Ab2->Ag_label2 Result_high Weak Signal Ag_label2->Result_high Enzymatic Reaction Ag_sample_high Sample Analyte (Mesembrine) Ag_sample_high->Ab2 High Binding (Competition)

Caption: Principle of Competitive ELISA for Mesembrine Quantification.

Experimental Design: A Self-Validating System

The objective is to determine the percentage of cross-reactivity of a panel of structurally related compounds in a competitive ELISA designed for mesembrine. This requires establishing the concentration of each compound that produces a 50% inhibition of the maximum signal (IC50).[4][13]

1. Selection of Cross-Reactants: The choice of compounds to test is critical. The panel should include molecules with high structural similarity to the target analyte, as these are the most likely to cross-react.

  • Primary Analyte: Mesembrine (The standard against which all others are compared).

  • Deuterated Analog: Mesembrine-d3 (To determine if the isotopic label impacts antibody recognition).

  • Related Alkaloids: Mesembrenone, Mesembrenol, and Mesembranol (These co-occur with mesembrine in Sceletium tortuosum and share the core alkaloid structure).[2][14]

  • Negative Control: A structurally unrelated compound (e.g., Caffeine) to ensure that the inhibition observed is due to specific binding interactions.

2. Rationale for Experimental Choices:

  • Causality: By comparing the IC50 of the primary analyte (mesembrine) to the IC50 of a potential cross-reactant, we can quantify the relative affinity of the antibody for each compound.[15] A compound with a high affinity will require a lower concentration to achieve 50% inhibition (a lower IC50), while a compound with low affinity will require a much higher concentration (a higher IC50).

  • Trustworthiness: The inclusion of a negative control validates that the assay is specific. If the negative control shows significant inhibition, it points to a fundamental flaw in the assay design (e.g., non-specific binding), rendering the results untrustworthy. Adherence to established validation practices ensures the protocol is a self-validating system.[16]

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a microplate-based competitive ELISA.

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.

  • Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).

  • Assay Buffer: PBST with 0.1% BSA.

  • Mesembrine Primary Antibody: Dilute to a pre-determined optimal concentration in Assay Buffer.

  • Mesembrine-HRP Conjugate: Dilute the enzyme-labeled mesembrine to a pre-determined optimal concentration in Assay Buffer.

  • Standards and Cross-Reactants: Prepare serial dilutions of mesembrine, mesembrine-d3, and other alkaloids in Assay Buffer. A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL, prepared via a 10-fold dilution series.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

2. Experimental Procedure:

  • Plate Coating: Add 100 µL of the capture antibody (e.g., anti-mesembrine antibody diluted in Coating Buffer) to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the Mesembrine-HRP conjugate solution to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step as described in step 2, but increase to five washes to ensure removal of all unbound reagents.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

1. Data Processing:

  • Average the duplicate absorbance readings for each concentration point.

  • Generate a standard curve by plotting the absorbance (Y-axis) against the logarithm of the mesembrine concentration (X-axis).

  • Similarly, plot inhibition curves for each potential cross-reactant.

2. Calculation of IC50: For each compound, determine the concentration that causes a 50% reduction in the maximum signal (the signal from the wells with no competing analyte). This can be calculated using a four-parameter logistic (4-PL) curve fit, a standard model for immunoassays.[3]

3. Calculation of Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula[4][13]:

% Cross-Reactivity = (IC50 of Mesembrine / IC50 of Cross-Reactant) x 100

Workflow and Data Visualization

The entire process, from experimental setup to final data interpretation, can be visualized as a logical workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions (Mesembrine & Analogs) C Competitive Binding Reaction (Sample + Labeled Analyte + Antibody) A->C B Coat & Block Microplate B->C D Wash & Add Substrate C->D E Read Absorbance (450 nm) D->E F Plot Inhibition Curves (Absorbance vs. Log[Concentration]) E->F G Calculate IC50 Values (Four-Parameter Logistic Fit) F->G H Calculate % Cross-Reactivity G->H I Comparative Data Table H->I J Final Report & Interpretation I->J

Caption: Workflow for Immunoassay Cross-Reactivity Evaluation.

Hypothetical Performance Data

The following table summarizes hypothetical results from a cross-reactivity evaluation, illustrating how the data would be presented for clear comparison.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Mesembrine 5.2 100% Primary Analyte / Reference
Mesembrine-d35.594.5%Very High: Deuteration has minimal impact on antibody binding.
Mesembrenone48.710.7%Moderate: The ketone group reduces binding affinity significantly.
Mesembrenol155.23.4%Low: The hydroxyl group strongly hinders antibody recognition.
Mesembranol170.13.1%Low: Similar to Mesembrenol, indicating low interference potential.
Caffeine>10,000<0.05%Negligible: Confirms assay specificity.

Conclusion and Authoritative Recommendations

Based on our hypothetical data, the immunoassay demonstrates high specificity for mesembrine relative to its common, naturally occurring analogs like mesembrenol and mesembranol. However, the extremely high cross-reactivity (94.5%) with mesembrine-d3 is a critical finding. This indicates that the antibody recognizes the deuterated and non-deuterated forms almost identically. For researchers using this immunoassay, this means that mesembrine-d3 cannot be used as an internal standard in the same sample, a common practice in mass spectrometry. The assay would simply measure the sum of both compounds.

The moderate cross-reactivity with mesembrenone (10.7%) is also noteworthy. If samples are expected to contain high concentrations of mesembrenone, the immunoassay may overestimate the true mesembrine concentration. In such cases, a confirmatory analysis using a more specific method, such as LC-MS/MS, would be essential for accurate quantification.[17]

Ultimately, the validation of an immunoassay's cross-reactivity is not merely a procedural step but a fundamental requirement for ensuring data integrity.[18] This guide provides the scientific rationale and a practical workflow to empower researchers to perform this evaluation with confidence, ensuring their analytical results are both accurate and defensible.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • USFDA guidelines for bioanalytical method valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
  • Validation of an Automated Microplate Enzyme Immunoassay for Screening of Postmortem Blood for Drugs of Abuse. (n.d.). Journal of Analytical Toxicology, Oxford Academic.
  • M10 BIOANALYTICAL METHOD VALIDATION. (2019). U.S. Food and Drug Administration. [Link]

  • Mesembrine - Wikipedia. (n.d.).
  • Competitive laboratory immunoassays for small molecules. (n.d.).
  • Decoding Competitive Immunoassays: Antibody selection and Conjug
  • Structures of the four main mesembrine alkaloids that are quantified by... (n.d.).
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Deriv
  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Valid
  • Sceletium Plant Species: Alkaloidal Components, Chemistry and Ethnopharmacology. (2017). Molecules.
  • Competitive ELISA. (2021).
  • Structure of the mesembranols and the absolute configuration of mesembrine and related alkaloids. (n.d.). Journal of the American Chemical Society.
  • Structure of Novel Alkaloids from Sceletium tortuosum. (2013). Planta Medica.
  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers.
  • Immunoassay Methods. (2012). Assay Guidance Manual, NCBI Bookshelf.
  • Types Of Immunoassay - And When To Use Them. (2022). Quanterix.
  • Immunoassays. (2016). Analytical Toxicology.
  • Immunoassays, Forensic Applications. (n.d.).
  • Cross-reactivity - Wikipedia. (n.d.).
  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (n.d.). MDPI.
  • Applicability of a Chemiluminescence Immunoassay to Screen Postmortem Bile Specimens and Its Agreement with Confirm
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Development and Optimization of Mesembrine Nanoliposome. (2025).
  • Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities. (n.d.).
  • Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study. (2016). USDA ARS.
  • C3-epimer cross-reactivity of automated 25-hydroxyvitamin D immunoassays. (2015).
  • An Evaluation of the Cross-Reactivity of 25(OH)D3 and 25(OH)D2 by a Widely Used 25(OH)D Immunoassay. (n.d.).
  • HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. (n.d.). PubMed.
  • Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay. (2014). PubMed.
  • Development and Optimization of Mesembrine Nanoliposome. (2025).

Sources

Safety & Regulatory Compliance

Safety

Part 1: The Causality of the Hazard Profile (Why We Do What We Do)

Mesembrine-d3 Proper Disposal Procedures: An Advanced Operational Guide for Analytical Laboratories As a Senior Application Scientist, I frequently audit analytical and forensic laboratories on the integration and lifecy...

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Author: BenchChem Technical Support Team. Date: April 2026

Mesembrine-d3 Proper Disposal Procedures: An Advanced Operational Guide for Analytical Laboratories

As a Senior Application Scientist, I frequently audit analytical and forensic laboratories on the integration and lifecycle management of stable isotope-labeled internal standards (SIL-IS). Mesembrine-d3, the deuterated analog of the primary Sceletium tortuosum (Kanna) alkaloid, is a critical tool for LC-MS/MS and GC-MS quantification in pharmacokinetic and forensic studies.

However, its disposal presents a unique, dual-hazard profile: the potent biological activity of the alkaloid itself and the physicochemical hazards of its carrier solvent. This guide provides a self-validating, step-by-step operational framework for the safe and compliant disposal of Mesembrine-d3, ensuring your laboratory maintains rigorous Environmental Health and Safety (EH&S) standards.

To design an effective disposal protocol, we must first understand the fundamental chemical and biological properties that dictate our actions. Do not rely on generic waste protocols; understand the why behind the workflow.

  • Isotopic Stability vs. Radioactivity: A frequent and costly error in analytical laboratories is treating deuterated compounds as radiological waste. Deuterium ( 2 H) is a stable, non-radioactive isotope. Mesembrine-d3 exhibits identical chemical toxicity to native mesembrine—driven by the kinetic isotope effect—but it emits zero ionizing radiation. It must be routed exclusively through standard chemical waste streams, not Nuclear Regulatory Commission (NRC) pathways.

  • Solvent Matrix Dominance: Commercial Mesembrine-d3 standards are typically supplied as 1 mg/mL or 100 µg/mL solutions in highly flammable or toxic solvents. For example,. Because the active pharmaceutical ingredient (API) concentration is low (typically <0.1%), the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) classification of the waste is primarily dictated by the solvent matrix [1].

  • Biological Potency: Mesembrine is a potent serotonin reuptake inhibitor (SRI) and phosphodiesterase-4 (PDE4) inhibitor. Even at trace analytical concentrations, it poses a severe ecotoxicity risk to aquatic life and must never be disposed of via municipal sewage or sink drains.

Part 2: Step-by-Step Operational Disposal Protocol

Every protocol in your laboratory should be a self-validating system. Follow these sequential steps to ensure compliance with [2].

Step 1: Matrix Identification & Segregation

  • Action: Determine the exact solvent matrix of your spent Mesembrine-d3 stock, working solutions, or LC-MS mobile phase effluent. Route the waste into either a "Halogenated" or "Non-Halogenated" waste stream.

  • Causality: Mixing halogenated solvents (e.g., chloroform, dichloromethane) with non-halogenated solvents (e.g., ethanol, methanol, acetonitrile) drastically increases commercial waste disposal costs and can trigger dangerous exothermic reactions.

  • Validation Checkpoint: Cross-reference the solvent listed on the standard's Certificate of Analysis (CoA) with the waste carboy's hazard label before pouring.

Step 2: Primary Containment & Compatibility

  • Action: Transfer expired solutions into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.

  • Causality: The container must be chemically inert to organic solvents. Never use metal containers for alkaloid extractions, as trace acids or bases used during sample preparation can corrode the metal, leading to catastrophic leaks.

  • Validation Checkpoint: Visually inspect the carboy for swelling, vapor leaks, or discoloration prior to adding new waste.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented flammable storage cabinet). Keep the container tightly sealed at all times unless actively adding waste.

  • Causality: Under , laboratories can accumulate up to 55 gallons of standard hazardous waste in an SAA [3]. Leaving funnels in open carboys violates fire codes and exposes personnel to volatile organic compounds (VOCs).

  • Validation Checkpoint: Conduct and document weekly inspections of the SAA to ensure total volume remains below the 55-gallon threshold and caps are secured.

Step 4: Labeling and Manifesting

  • Action: Attach a standardized Hazardous Waste tag. List all constituents by their full chemical names and approximate percentages (e.g., "Ethanol 99.9%, Mesembrine-d3 <0.1%"). Do not use abbreviations like "EtOH" or "ACN".

  • Causality: Waste brokers and emergency responders rely on explicit chemical nomenclature to determine reactivity and flammability during transit or in the event of a spill.

  • Validation Checkpoint: Once the container reaches 90% capacity, date the label. The container must be transferred to the central EH&S accumulation area within 72 hours.

Step 5: High-Temperature Incineration

  • Action: Licensed waste brokers transport the manifested waste to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

  • Causality: Incineration at >1000°C completely oxidizes the complex polycyclic alkaloid framework and the deuterated carbon-deuterium bonds into CO 2​ , H 2​ O (and D 2​ O), and NO x​ , ensuring zero environmental persistence.

Part 3: Data Presentation & Waste Classification

To streamline your laboratory's waste profiling, utilize the following table to map the components of your Mesembrine-d3 solutions to their respective EPA RCRA codes.

ComponentHazard ClassificationEPA RCRA Waste CodePrimary Disposal Route
Mesembrine-d3 (API) Toxic (Serotonergic / PDE4 Inhibitor)Unlisted (Regulated by solvent)High-Temperature Incineration
Ethanol / Methanol Class IB Flammable LiquidD001 (Ignitability) / U154Non-Halogenated Solvent Waste
Chloroform / DCM Toxic / CarcinogenicD022 / U044Halogenated Solvent Waste
Acetonitrile Flammable / ToxicD001 / U003Non-Halogenated Solvent Waste

Part 4: Operational Workflow Visualization

The following diagram maps the logical decision tree for Mesembrine-d3 waste segregation and disposal.

MesembrineDisposal Gen Mesembrine-d3 Waste Generation Solvent Determine Solvent Matrix (Isotope is Stable, Non-Radioactive) Gen->Solvent NonHal Non-Halogenated Stream (EtOH, MeOH, ACN) Solvent->NonHal LC-MS Mobile Phases Hal Halogenated Stream (DCM, Chloroform) Solvent->Hal LLE Extraction Solvents SAA Satellite Accumulation Area (Proper Labeling, <55 gal) NonHal->SAA Hal->SAA EHS EH&S / Waste Broker (RCRA Manifesting) SAA->EHS 72-Hour Rule (When Full) Incineration High-Temperature Incineration (Complete API Destruction) EHS->Incineration TSDF Processing

Figure 1: Operational workflow for the segregation and disposal of Mesembrine-d3 laboratory waste.

References

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Entities." US EPA, [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS, [Link]

Handling

Personal protective equipment for handling Mesembrine-d3

As a Senior Application Scientist, I approach laboratory safety not as a set of rigid, arbitrary rules, but as a logical extension of a chemical’s pharmacological and physical properties. When handling highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of rigid, arbitrary rules, but as a logical extension of a chemical’s pharmacological and physical properties. When handling highly specialized internal standards like Mesembrine-d3, your safety protocols and analytical workflows must be seamlessly integrated.

Below is a comprehensive, causality-driven guide to the safe handling, extraction, and disposal of Mesembrine-d3 for LC-MS/MS applications.

Mesembrine-d3 (CAS 1346600-05-2) is the deuterated isotopologue of mesembrine, the principal psychoactive alkaloid found in the South African plant Sceletium tortuosum[1]. In modern analytical chemistry, it is deployed as an internal standard (IS) for the precise UHPLC-QToF-MS quantification of mesembrine in biological matrices[2].

To design an effective PPE and handling strategy, we must address two primary hazard vectors:

  • Neurological Toxicity: Mesembrine-d3 retains the core pharmacophore of its unlabeled counterpart, acting as a highly potent serotonin (5-HT) transporter (SERT) inhibitor[3]. Accidental exposure via mucous membranes, inhalation, or dermal absorption can trigger acute serotonergic effects.

  • Solvent Hazards: To maintain chemical stability, commercial mesembrine standards are frequently supplied as solutions in ethanol[4]. This introduces severe physical hazards: the solution is a highly flammable liquid and vapor (GHS H225) and causes serious eye irritation (GHS H319)[5].

Quantitative Hazard & Physicochemical Data

Understanding the physical properties of Mesembrine-d3 is critical for both safety and analytical recovery.

Table 1: Physicochemical & Pharmacological Properties

Property Value Clinical/Analytical Significance
Molecular Weight 289.4 g/mol (Mesembrine) / 292.39 g/mol (d3) The mass shift of +3 Da ensures baseline MS/MS resolution from endogenous mesembrine[1].

| SERT Binding Affinity ( Ki​ ) | 1.4 nM | Extreme potency necessitates strict PPE to prevent accidental neurological exposure[3]. | | Solubility (Chloroform/Ethanol) | ~10 mg/mL | Dictates solvent selection for stock preparation and protein precipitation[4]. | | Storage Temperature | -20°C | Prevents thermal degradation of the indole alkaloid structure[3]. |

Phase-Specific PPE Matrix

Because the hazard profile shifts depending on the operational phase, your PPE must adapt accordingly.

Table 2: PPE Requirements by Operational Phase

Operational Phase Engineering Controls Dermal Protection Eye/Face Protection Respiratory Protection
Stock Prep & Solvent Exchange Chemical Fume Hood (Face velocity >100 fpm) Double Nitrile Gloves, Lab Coat Chemical Splash Goggles N/A (Hood provides protection)
Matrix Spiking & Extraction Biosafety Cabinet (Class II) Single Nitrile Gloves, Lab Coat Safety Glasses with Side Shields N/A

| Spill Cleanup (Outside Hood) | Room Ventilation | Heavy-duty Nitrile Gloves, Tyvek Sleeves | Face Shield & Goggles | N95 or Half-Mask Respirator (if aerosolized) |

Self-Validating Operational Protocol (Handling & LC-MS/MS Extraction)

This methodology integrates chemical safety with analytical sample preparation, ensuring that every step validates the integrity of the next.

Phase 1: Standard Preparation & Solvent Exchange

  • Equilibration: Transfer the Mesembrine-d3 vial from -20°C storage to a certified chemical fume hood. Allow it to equilibrate to room temperature to prevent condensation, which can degrade the standard.

  • Solvent Evaporation: Because Mesembrine-d3 is often supplied in ethanol, evaporate the solvent under a gentle, controlled stream of nitrogen gas[4].

    • Causality: Nitrogen prevents oxidative degradation of the alkaloid while avoiding the severe aerosolization and inhalation risks associated with vacuum drying.

  • Reconstitution: Immediately reconstitute the dried standard in the desired analytical solvent (e.g., LC-MS grade methanol)[4].

    • Self-Validation Checkpoint 1: Inject a blank solvent containing the reconstituted Mesembrine-d3 into the LC-MS/MS. Verify the presence of the precursor ion at m/z 293.1 ([M+H]+) and the absence of an m/z 290.1 peak. This confirms isotopic purity and guarantees no unlabeled mesembrine contamination occurred during manufacturing or handling.

Phase 2: Biological Matrix Spiking & Extraction

  • Spiking: Aliquot the biological sample (e.g., plasma) into a microcentrifuge tube. Spike with the Mesembrine-d3 internal standard to achieve the target working concentration (e.g., 10 ng/mL)[2].

  • Protein Precipitation: Add 100% cold methanol to the spiked plasma at a 3:1 ratio[2].

    • Causality: Methanol effectively denatures and precipitates bio-hazardous plasma proteins while maintaining the high solubility of mesembrine alkaloids, ensuring extraction recoveries of 87-93%[2].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Isolation: Carefully transfer the supernatant to an autosampler vial for UHPLC-QToF-MS analysis[2].

    • Self-Validation Checkpoint 2: Monitor the extraction recovery by comparing the peak area of the spiked matrix against a neat standard solution. A recovery outside the 87-93% range indicates matrix effects or procedural errors during precipitation[2].

Workflow Visualization

G N1 Storage (-20°C) Mesembrine-d3 N2 Fume Hood Operation Don PPE (Nitrile, Goggles) N1->N2 N3 Solvent Exchange Evaporate EtOH under N2 N2->N3 N4 Sample Spiking Add IS to Matrix N3->N4 N8 Hazardous Waste Disposal N3->N8 Excess Solvent N5 Protein Precipitation Add 100% Methanol N4->N5 N6 Centrifugation Isolate Supernatant N5->N6 N7 UHPLC-QToF-MS Quantification N6->N7 N6->N8 Bio-Pellet Waste

Workflow for Mesembrine-d3 handling, extraction, and LC-MS/MS analysis.

Disposal & Decontamination Plan

  • Chemical Spills: Mesembrine-d3 solutions in ethanol are highly flammable[5]. In the event of a spill, immediately eliminate all ignition sources. Absorb the liquid using inert, non-combustible materials (e.g., diatomaceous earth, sand, or universal acid binders)[5]. Do not use combustible materials like paper towels for large solvent spills.

  • Decontamination: Wash affected fume hood surfaces with a 10% bleach solution followed by 70% ethanol to degrade residual alkaloids and remove organic residues.

  • Waste Disposal: Collect all contaminated materials, including the biological protein pellets from the extraction phase, into clearly labeled, sealable hazardous waste containers. Dispose of these according to institutional and federal regulations for mixed biological/flammable chemical waste.

References

  • Title : Mesembrine (CAS 24880-43-1) Product Information Source : Cayman Chemical URL : 3

  • Title : Mesembrine Safety Data Sheet Source : Cayman Chemical URL : 5

  • Title : Mesembrine-d3 (CAS 1346600-05-2) Product Specification Source : MySkinRecipes URL : 1

  • Title : Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study Source : National Institutes of Health / PubMed URL : 2

Sources

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